molecular formula C30H38N6O B13838969 TH-Z827

TH-Z827

カタログ番号: B13838969
分子量: 498.7 g/mol
InChIキー: XRXYOSBLAMZIMR-VHYCJAOWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

TH-Z827 is a useful research compound. Its molecular formula is C30H38N6O and its molecular weight is 498.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C30H38N6O

分子量

498.7 g/mol

IUPAC名

4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine

InChI

InChI=1S/C30H38N6O/c1-20-7-3-8-21-9-4-12-26(27(20)21)35-16-6-11-25-28(35)32-30(37-19-24-10-5-15-34(24)2)33-29(25)36-22-13-14-23(36)18-31-17-22/h3-4,7-9,12,22-24,31H,5-6,10-11,13-19H2,1-2H3/t22?,23?,24-/m0/s1

InChIキー

XRXYOSBLAMZIMR-VHYCJAOWSA-N

異性体SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCCC4=C3N=C(N=C4N5C6CCC5CNC6)OC[C@@H]7CCCN7C

正規SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCCC4=C3N=C(N=C4N5C6CCC5CNC6)OCC7CCCN7C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Selective Inhibition of KRAS(G12D) by TH-Z827

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TH-Z827, a selective inhibitor of the KRAS(G12D) mutation. It details the inhibitor's mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.

Core Mechanism of this compound

This compound is a potent and selective inhibitor that targets the KRAS(G12D) mutant protein. Its mechanism of action is centered on the formation of a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein. This interaction occurs within an induced-fit pocket in the switch-II region of KRAS. A key feature of this compound and its analogs is the presence of a piperazine moiety, which facilitates the formation of this crucial salt bridge.

Notably, structural and biochemical studies have revealed that this compound can bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS(G12D)[1]. This is a distinguishing feature compared to some other KRAS inhibitors that preferentially target the inactive state. By binding to KRAS(G12D), this compound disrupts the interaction between KRAS and its downstream effector proteins, such as CRAF, thereby inhibiting the activation of oncogenic signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs from various biochemical and cellular assays.

Table 1: Inhibitory Activity of this compound and Related Compounds

CompoundAssay TypeTargetIC50 (μM)Reference
This compound SOS-catalyzed Nucleotide ExchangeKRAS(G12D)2.4[2][3][4]
This compoundSOS-catalyzed Nucleotide ExchangeKRAS(G12C)20[5]
This compoundSplit-Luciferase ReporterKRAS(G12D)-CRAF Interaction42[4][5][6]
This compoundCell ProliferationPANC-1 (KRAS G12D)4.4[4]
This compoundCell ProliferationPanc 04.03 (KRAS G12D)4.7[4]
TH-Z835SOS-catalyzed Nucleotide ExchangeKRAS(G12D)1.6

Table 2: Thermodynamic Parameters of Binding to GDP-Bound KRAS(G12D) via Isothermal Titration Calorimetry (ITC)

CompoundΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
This compound -7.22.5-9.7[7]
TH-Z835-7.82.3-10.1[7]
TH-Z837-7.02.1-9.1[7]

Signaling Pathways

The KRAS(G12D) mutation leads to constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation and survival[1][8][9]. This compound, by inhibiting KRAS(G12D), leads to a reduction in the phosphorylation of key downstream proteins like ERK and AKT in KRAS(G12D) mutant cancer cell lines[4].

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors EGFR EGFR SOS1 SOS1 (GEF) EGFR->SOS1 Activates KRAS_GDP KRAS(G12D)-GDP (Inactive) KRAS_GTP KRAS(G12D)-GTP (Active) GAP GAP KRAS_GTP->GAP Inhibited by G12D Mutation RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TH_Z827 This compound TH_Z827->KRAS_GDP Inhibits TH_Z827->KRAS_GTP Inhibits

Caption: KRAS(G12D) Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on KRAS, a reaction catalyzed by the Guanine Nucleotide Exchange Factor (GEF), SOS1.

SOS_Assay_Workflow start Start prepare_reagents Prepare Reagents: - KRAS(G12D)-BODIPY-GDP - SOS1 - GTP - this compound (or test compound) - Assay Buffer start->prepare_reagents incubate_inhibitor Pre-incubate KRAS(G12D)-BODIPY-GDP with this compound prepare_reagents->incubate_inhibitor initiate_exchange Initiate nucleotide exchange by adding SOS1 and excess GTP incubate_inhibitor->initiate_exchange monitor_fluorescence Monitor the decrease in fluorescence over time as BODIPY-GDP is displaced initiate_exchange->monitor_fluorescence data_analysis Analyze data to determine the rate of nucleotide exchange and calculate IC50 monitor_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the SOS-catalyzed Nucleotide Exchange Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of KRAS(G12D) protein loaded with a fluorescent GDP analog, such as BODIPY-GDP.

    • Prepare solutions of SOS1 catalytic domain (SOScat), unlabeled GTP, and the inhibitor this compound in a suitable assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • Incubation:

    • In a 384-well plate, add KRAS(G12D)-BODIPY-GDP to each well.

    • Add serial dilutions of this compound or a vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Exchange:

    • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP to each well.

  • Data Acquisition:

    • Immediately begin monitoring the fluorescence signal (e.g., using a plate reader with appropriate excitation and emission wavelengths for BODIPY) over time. The displacement of BODIPY-GDP by unlabeled GTP results in a decrease in fluorescence.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ITC directly measures the heat changes that occur upon the binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Sample Preparation:

    • Express and purify KRAS(G12D) protein.

    • Prepare a concentrated solution of this compound.

    • Crucially, both the protein and the inhibitor solutions must be in identical, extensively dialyzed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution. Degas both solutions prior to the experiment.

  • ITC Experiment Setup:

    • Load the KRAS(G12D) protein solution (e.g., 21.5 µM) into the sample cell of the ITC instrument.

    • Load the this compound solution (e.g., 800 µM) into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of this compound into the sample cell containing KRAS(G12D).

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells.

Protocol:

  • Cell Culture:

    • Culture KRAS(G12D) mutant pancreatic cancer cell lines (e.g., PANC-1, Panc 04.03) in appropriate media (e.g., DMEM with 10% FBS) and conditions (37°C, 5% CO2).

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • MTT/MTS Addition:

    • Add MTT or MTS reagent to each well and incubate for a period (e.g., 2-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Data Acquisition:

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

This cell-based assay measures the inhibitory effect of a compound on the protein-protein interaction between KRAS and its effector, CRAF.

Protocol:

  • Plasmid Construction and Transfection:

    • Construct expression vectors where KRAS(G12D) is fused to one fragment of a split-luciferase enzyme (e.g., N-luc) and the RAS-binding domain (RBD) of CRAF is fused to the complementary fragment (e.g., C-luc).

    • Co-transfect these constructs into a suitable cell line, such as HEK293T. An inducible expression system (e.g., doxycycline-inducible) can be used for controlled expression.

  • Cell Lysis and Inhibitor Treatment:

    • After inducing protein expression, lyse the cells.

    • Incubate the cell lysates with various concentrations of this compound or a vehicle control.

  • Luminescence Measurement:

    • Add the luciferase substrate (luciferin) to the lysates.

    • Measure the luminescence signal using a luminometer. The interaction between KRAS and CRAF brings the two luciferase fragments into proximity, reconstituting the active enzyme and generating a light signal.

  • Data Analysis:

    • Normalize the luminescence signals to the vehicle-treated control.

    • Plot the normalized signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for the disruption of the KRAS-CRAF interaction.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for KRAS(G12D)-driven cancers. Its unique mechanism of forming a salt bridge with the mutant Asp12 residue allows for potent and selective inhibition of both the GDP- and GTP-bound forms of the oncoprotein. The comprehensive biochemical and cellular characterization of this compound, as detailed in this guide, provides a solid foundation for its further preclinical and clinical development. The experimental protocols outlined herein serve as a valuable resource for researchers in the field of KRAS-targeted drug discovery.

References

In-Depth Technical Guide: Binding Affinity of TH-Z827 to KRAS(G12D)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of TH-Z827, a selective inhibitor of the KRAS(G12D) mutant protein. This document details the quantitative binding data, in-depth experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Functional Inhibition

This compound is a mutant-selective inhibitor that demonstrates a specific and potent interaction with the KRAS(G12D) protein. Its binding and functional inhibition have been characterized through various biochemical and cellular assays. The quantitative data from these assessments are summarized below.

Assay TypeParameterValue (µM)Target/SystemNucleotide StateReference
SOS-catalyzed Nucleotide ExchangeIC₅₀2.4KRAS(G12D)GDP[1]
KRAS-CRAF InteractionIC₅₀42KRAS(G12D)-CRAFNot Specified[1][2]
Cell Proliferation (PANC-1)IC₅₀4.4Pancreatic Cancer Cell LineEndogenous[2]
Cell Proliferation (Panc 04.03)IC₅₀4.7Pancreatic Cancer Cell LineEndogenous[2]

Notably, isothermal titration calorimetry (ITC) assays have confirmed that this compound does not exhibit measurable binding to wild-type KRAS (KRAS(WT)) or the KRAS(G12C) mutant, highlighting its selectivity for the G12D mutation.[1] The thermodynamic parameters for the binding of this compound to GDP-bound KRAS(G12D) have been determined, indicating a favorable binding event driven by entropic changes.[3]

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its inhibitory effect by forming a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein.[4][5] This interaction locks the KRAS(G12D) protein in an inactive state, thereby preventing the activation of downstream signaling pathways crucial for cancer cell proliferation and survival. Specifically, treatment with this compound has been shown to reduce the phosphorylation levels of ERK (pERK) and AKT (pAKT) in KRAS(G12D)-mutant pancreatic cancer cell lines, confirming the inhibition of the MAPK and PI3K/mTOR signaling pathways.[2]

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS(G12D)-GDP KRAS(G12D)-GDP (Inactive) SOS1->KRAS(G12D)-GDP GDP-GTP Exchange KRAS(G12D)-GTP KRAS(G12D)-GTP (Active) RAF RAF KRAS(G12D)-GTP->RAF PI3K PI3K KRAS(G12D)-GTP->PI3K TH_Z827 This compound TH_Z827->KRAS(G12D)-GDP Inhibition of Nucleotide Exchange MEK MEK RAF->MEK ERK ERK (pERK) MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT (pAKT) PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ITC_Workflow Prepare_Solutions Prepare KRAS(G12D) (21.5 µM) and this compound (800 µM) in ITC Buffer Degas Degas Both Solutions Prepare_Solutions->Degas Load_Calorimeter Load KRAS(G12D) into Sample Cell and this compound into Syringe Degas->Load_Calorimeter Set_Parameters Set Temperature to 25°C Load_Calorimeter->Set_Parameters Titration Inject this compound into KRAS(G12D) (19 x 2 µL injections) Set_Parameters->Titration Data_Acquisition Record Heat Changes Titration->Data_Acquisition Data_Analysis Subtract Heat of Dilution and Fit Data to Binding Model Data_Acquisition->Data_Analysis Control_Experiment Titrate this compound into Buffer Alone Control_Experiment->Data_Analysis Results Determine Kd, ΔH, ΔS, n Data_Analysis->Results SOS_Assay_Workflow Prepare_Reactants Prepare KRAS(G12D)-mant-GDP, SOScat, GTP, and this compound Plate_Setup Add KRAS(G12D)-mant-GDP and Varying [this compound] to 384-well Plate Prepare_Reactants->Plate_Setup Initiate_Reaction Add SOScat and Excess GTP to Start Exchange Plate_Setup->Initiate_Reaction Measure_Fluorescence Monitor Decrease in Fluorescence Over Time Initiate_Reaction->Measure_Fluorescence Calculate_Rates Determine Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Dose_Response Plot Rates vs. [this compound] Calculate_Rates->Dose_Response Determine_IC50 Calculate IC₅₀ Dose_Response->Determine_IC50 Split_Luciferase_Workflow Transfection Co-transfect HEK293T cells with KRAS(G12D)-N-luc and CRAF-C-luc Expression Express Fusion Proteins (24-48 hours) Transfection->Expression Cell_Lysis Lyse Cells to Release Protein Complexes Expression->Cell_Lysis Inhibitor_Addition Add Varying [this compound] to Cell Lysates Cell_Lysis->Inhibitor_Addition Substrate_Addition Add Luciferase Substrate Inhibitor_Addition->Substrate_Addition Measure_Luminescence Measure Luminescence Signal Substrate_Addition->Measure_Luminescence Dose_Response Plot Luminescence vs. [this compound] Measure_Luminescence->Dose_Response Determine_IC50 Calculate IC₅₀ Dose_Response->Determine_IC50

References

Downstream Signaling Effects of TH-Z827 Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH-Z827 is a potent and selective inhibitor of the KRAS(G12D) mutant, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. This technical guide provides an in-depth overview of the downstream signaling consequences of this compound treatment. By directly targeting the KRAS(G12D) protein, this compound effectively abrogates its interaction with downstream effectors, leading to the suppression of key oncogenic signaling pathways. This guide will detail the molecular mechanism of this compound, its impact on the MAPK and PI3K/AKT signaling cascades, and provide comprehensive experimental protocols for assessing these effects.

Introduction

The KRAS proto-oncogene is a critical regulator of cellular signal transduction. Mutations in KRAS, particularly at codon 12, are among the most common alterations in human cancers, leading to constitutive activation of the protein and aberrant downstream signaling. The G12D mutation is one of the most frequent KRAS alterations and has been historically challenging to target therapeutically. This compound has emerged as a promising small molecule inhibitor that selectively binds to the KRAS(G12D) mutant protein. This guide elucidates the downstream molecular consequences of this inhibition.

Mechanism of Action of this compound

This compound is a mutant-selective inhibitor that targets the KRAS(G12D) protein. It exerts its inhibitory effect by blocking the interaction between KRAS(G12D) and its downstream effector, CRAF, a key component of the MAPK pathway.[1] This disruption is crucial as the KRAS-CRAF interaction is a pivotal step in the activation of the MAPK signaling cascade. Isothermal Titration Calorimetry (ITC) assays have demonstrated that this compound does not exhibit measurable binding to wild-type KRAS (KRAS(WT)) or the KRAS(G12C) mutant, highlighting its selectivity.[2][3]

Downstream Signaling Pathways Affected by this compound

Treatment with this compound leads to a significant reduction in the activity of two major signaling pathways that are critical for cancer cell proliferation and survival: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Upon activation by upstream signals, KRAS binds to and activates RAF kinases (such as CRAF), which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and proliferation.

By preventing the interaction between KRAS(G12D) and CRAF, this compound effectively halts the activation of this cascade.[1] This leads to a dose-dependent decrease in the phosphorylation of ERK (pERK), a key marker of pathway activity.[2][3]

Attenuation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical signaling axis that governs cell growth, survival, and metabolism. Activated KRAS can indirectly lead to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a range of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis.

Treatment with this compound has been shown to reduce the levels of phosphorylated AKT (pAKT), indicating a dampening of the PI3K/AKT/mTOR pathway activity.[2][3]

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound have been quantified in various assays, providing a clear picture of its potency and selectivity.

Parameter Value Assay Notes
IC50 for KRAS(G12D) inhibition 2.4 μMSOS-catalyzed nucleotide exchange assayMeasures the inhibition of GDP/GTP exchange on KRAS(G12D).[2][3]
IC50 for KRAS(G12D)-CRAF interaction 42 μMSplit-luciferase reporter assayMeasures the disruption of the interaction between KRAS(G12D) and CRAF.[1]
Anti-proliferative IC50 (PANC-1 cells) 4.4 μMCell proliferation assay (e.g., MTT)PANC-1 is a pancreatic cancer cell line with a KRAS(G12D) mutation.[2]
Anti-proliferative IC50 (Panc 04.03 cells) 4.7 μMCell proliferation assay (e.g., MTT)Panc 04.03 is a pancreatic cancer cell line with a KRAS(G12D) mutation.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the downstream effects of this compound.

SOS-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on KRAS, which is a critical step in its activation.

Principle: The exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for unlabeled GTP on KRAS is catalyzed by the guanine nucleotide exchange factor SOS1. The dissociation of the fluorescent GDP from KRAS leads to a change in fluorescence, which can be monitored over time.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2, 1% DMSO).

    • Reconstitute purified KRAS(G12D) protein and load with BODIPY-GDP.

    • Reconstitute purified SOS1 protein.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution.

    • Prepare a solution of unlabeled GTP.

  • Assay Procedure:

    • In a 384-well plate, add the BODIPY-GDP-loaded KRAS(G12D) protein.

    • Add the serially diluted this compound or DMSO (vehicle control).

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Initiate the reaction by adding a mixture of SOS1 and unlabeled GTP.

    • Monitor the change in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of the nucleotide exchange reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity of this compound to KRAS proteins.

Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the ligand (this compound) is titrated into a solution of the protein (KRAS), and the heat released or absorbed is measured.

Protocol:

  • Sample Preparation:

    • Express and purify KRAS(G12D), KRAS(WT), and KRAS(G12C) proteins.

    • Prepare a concentrated solution of this compound.

    • Dialyze both the protein and the inhibitor in the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.

    • As a control, titrate the inhibitor into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat peaks from each injection and subtract the heat of dilution.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Western Blotting for pERK and pAKT

This technique is used to quantify the levels of phosphorylated ERK and AKT, which are indicators of MAPK and PI3K/AKT pathway activity, respectively.

Protocol:

  • Cell Culture and Treatment:

    • Plate KRAS(G12D) mutant cancer cells (e.g., PANC-1, Panc 04.03) and allow them to adhere.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for pERK (Thr202/Tyr204) and pAKT (Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • To normalize for loading differences, strip the membrane and re-probe with antibodies for total ERK and total AKT, or a housekeeping protein like GAPDH or β-actin.

    • Calculate the ratio of pERK/total ERK and pAKT/total AKT for each treatment condition.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Signaling Impact of this compound

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

THZ827_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12D_GDP KRAS(G12D)-GDP (Inactive) KRAS_G12D_GTP KRAS(G12D)-GTP (Active) CRAF CRAF KRAS_G12D_GTP->CRAF PI3K PI3K KRAS_G12D_GTP->PI3K SOS1->KRAS_G12D_GDP GDP/GTP Exchange TH_Z827 This compound TH_Z827->KRAS_G12D_GTP Inhibition MEK MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: this compound inhibits KRAS(G12D), blocking MAPK and PI3K/AKT pathways.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & This compound Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction SDS_PAGE 3. SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Antibody 6. Primary Antibody Incubation (anti-pERK or anti-pAKT) Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 8. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of pERK and pAKT levels.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Treat with this compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate (e.g., 72 hours) Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (2-4 hours) MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell proliferation assay.

Conclusion

This compound represents a significant advancement in the targeted therapy of KRAS(G12D)-mutant cancers. Its ability to selectively inhibit the oncogenic KRAS(G12D) protein leads to the effective suppression of the MAPK and PI3K/AKT signaling pathways, which are fundamental drivers of tumor growth and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the downstream effects of this compound and other KRAS inhibitors, facilitating further drug development and a deeper understanding of KRAS-driven oncogenesis.

References

TH-Z827: A Technical Guide to its Role in Selective KRAS(G12D) and MAPK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TH-Z827, a potent and selective inhibitor of the KRAS(G12D) mutant, a critical oncogenic driver in various cancers. This compound operates through a unique mechanism, forming a salt bridge with the aspartate-12 residue of the mutant KRAS protein. This interaction effectively disrupts downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. This guide will detail the mechanism of action of this compound, present its inhibitory and anti-proliferative activities through comprehensive data tables, and provide detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's function and evaluation.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. The constitutive activation of KRAS(G12D) leads to the uncontrolled proliferation and survival of cancer cells, primarily through the persistent activation of downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades. The development of direct inhibitors against mutant KRAS has been a long-standing challenge in oncology. This compound has emerged as a promising non-covalent inhibitor that selectively targets the KRAS(G12D) mutant.

Mechanism of Action of this compound

This compound is a bicyclic compound designed to selectively bind to the KRAS(G12D) mutant. Its mechanism of action is centered on the formation of a salt bridge between the piperazine moiety of the inhibitor and the aspartate residue at position 12 (Asp12) of the mutant KRAS protein. This interaction induces a conformational change in the switch-II pocket of KRAS(G12D), disrupting its ability to interact with downstream effectors, such as CRAF. By preventing the KRAS(G12D)-CRAF interaction, this compound effectively blocks the activation of the MAPK signaling pathway, leading to a reduction in the phosphorylation of ERK (pERK), a key downstream kinase in this cascade.[1][2][3] This ultimately results in the inhibition of cancer cell proliferation and survival.[4][5]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Target/InteractionAssay TypeIC50 Value (μM)Reference
KRAS(G12D) Nucleotide ExchangeSOS-catalyzed nucleotide exchange2.4[4][5][6]
KRAS(G12C) Nucleotide ExchangeSOS-catalyzed nucleotide exchange20[5][6]
KRAS(G12D)-CRAF InteractionSplit-luciferase reporter42[4][6][7]

Table 2: Anti-proliferative Activity of this compound in KRAS(G12D) Mutant Cancer Cell Lines

Cell LineCancer TypeIC50 Value (μM)Reference
PANC-1Pancreatic Cancer4.4[4][5][7]
Panc 04.03Pancreatic Cancer4.7[4][5][7]

Signaling Pathway and Experimental Workflow Diagrams

This compound Inhibition of the MAPK Signaling Pathway

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds SOS SOS RTK->SOS Activates KRAS_G12D_GDP KRAS(G12D)-GDP (Inactive) SOS->KRAS_G12D_GDP Promotes GDP-GTP Exchange KRAS_G12D_GTP KRAS(G12D)-GTP (Active) KRAS_G12D_GDP->KRAS_G12D_GTP GTP loading RAF RAF KRAS_G12D_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Activation Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes TH_Z827 This compound TH_Z827->KRAS_G12D_GDP Binds & Stabilizes (Forms Salt Bridge) Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Assays (SOS-catalyzed nucleotide exchange) Binding_Assay Binding Assays (Isothermal Titration Calorimetry) Cell_Culture Culture KRAS(G12D) Cancer Cell Lines Binding_Assay->Cell_Culture Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (for pERK levels) Treatment->Western_Blot Xenograft_Model Establish Xenograft Mouse Model Western_Blot->Xenograft_Model In_Vivo_Treatment Administer this compound Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Measure Tumor Volume In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Assess Toxicity In_Vivo_Treatment->Toxicity_Assessment start start->Biochemical_Assay Start Evaluation

References

The Impact of TH-Z827 on pERK and pAKT Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH-Z827 is a selective inhibitor targeting the KRAS(G12D) mutation, a prevalent oncogenic driver in various cancers, notably pancreatic cancer. The KRAS protein is a critical node in intracellular signaling, and its mutated, constitutively active form leads to the aberrant activation of downstream pathways crucial for cell proliferation, survival, and differentiation. Two of the most significant of these cascades are the MAPK/ERK and the PI3K/AKT/mTOR pathways. This technical guide provides an in-depth analysis of the effects of this compound on the phosphorylation status of key mediators in these pathways, specifically ERK (extracellular signal-regulated kinase) and AKT (protein kinase B), also known as pERK and pAKT, respectively.

Core Mechanism of Action of this compound

This compound functions as a mutant-selective inhibitor of KRAS(G12D)[1]. It has been demonstrated to reduce the levels of both phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) in pancreatic cancer cell lines harboring the KRAS G12D mutation, such as PANC-1 and Panc 04.03[1]. This inhibitory action on phosphorylation confirms that this compound effectively curtails the activation of the MAPK and PI3K/mTOR signaling pathways downstream of the mutated KRAS(G12D) protein[1]. The ability of this compound to block the interaction between KRAS(G12D) and its effector protein CRAF is a key aspect of its mechanism[1].

Effect of this compound on pERK and pAKT Levels: Qualitative Summary

Cell LineKRAS MutationEffect on pERK LevelsEffect on pAKT LevelsReference
PANC-1G12DReducedReduced[1]
Panc 04.03G12DReducedReduced[1]

Experimental Protocols

The following is a detailed, representative methodology for assessing the impact of this compound on pERK and pAKT levels via Western blotting, based on standard protocols.

Western Blot Analysis of pERK and pAKT

1. Cell Culture and Treatment:

  • Culture KRAS G12D mutant pancreatic cancer cells (e.g., PANC-1, Panc 04.03) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 2, 6, 12, 24 hours).

2. Cell Lysis and Protein Quantification:

  • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Collect the cell lysates and centrifuge at high speed to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for pERK (Thr202/Tyr204), total ERK, pAKT (Ser473), and total AKT overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software. Normalize the levels of pERK and pAKT to their respective total protein levels to determine the relative inhibition.

Visualizations

Signaling Pathways

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Activation Cycle cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS(G12D)-GDP (Inactive) KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP GDP->GTP GAP GAP KRAS_GTP->GAP Inactivates RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Activates GAP->KRAS_GDP GTP->GDP MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT pAKT pAKT AKT->pAKT Phosphorylation Survival Cell Survival pAKT->Survival THZ827 This compound THZ827->KRAS_GTP Inhibits Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Western Blot Analysis cluster_results Data Interpretation Cell_Culture 1. Cell Culture (PANC-1, Panc 04.03) THZ827_Treatment 2. Treatment with this compound (Dose-response/Time-course) Cell_Culture->THZ827_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with inhibitors) THZ827_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Protein Transfer to PVDF SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA or milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (pERK, ERK, pAKT, AKT) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Imaging 11. Image Acquisition Detection->Imaging Densitometry 12. Densitometry Analysis Imaging->Densitometry Conclusion 13. Conclusion: Inhibition of pERK/pAKT Densitometry->Conclusion

References

An In-depth Technical Guide on the Salt Bridge Formation of TH-Z827 with KRAS G12D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular interactions between the selective KRAS G12D inhibitor, TH-Z827, and its target protein. A central focus is the critical salt bridge formation that drives its inhibitory activity. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways, offering valuable insights for professionals in oncology research and drug development.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers. The glycine-to-aspartic acid substitution at codon 12 (G12D) is one of the most prevalent and oncogenic KRAS mutations. This compound has emerged as a potent and selective inhibitor of KRAS G12D. Its mechanism of action is distinguished by the formation of a salt bridge with the mutant aspartic acid residue at position 12 (Asp12), a feature confirmed by crystallographic studies.[1][2] This interaction is crucial for its high-affinity binding and inhibitory function, effectively locking the oncoprotein in an inactive state.

Data Presentation

The following table summarizes the key quantitative data for the interaction of this compound with the KRAS G12D protein.

ParameterValueAssay ConditionReference
IC50 2.4 µMSOS-catalyzed nucleotide exchange assay (KRAS G12D)[1]
IC50 20 µMSOS-catalyzed nucleotide exchange assay (KRAS G12C)[1]
IC50 42 µMSplit-luciferase reporter assay (KRAS G12D-CRAF interaction)[1]
IC50 (Cell Proliferation) 4.4 µMPANC-1 (pancreatic cancer cell line with KRAS G12D)[1]
IC50 (Cell Proliferation) 4.7 µMPanc 04.03 (pancreatic cancer cell line with KRAS G12D)[1]
Binding Affinity (ITC) Measurable binding to KRAS G12D (GDP and GMPPNP-bound)Isothermal Titration Calorimetry[1]
Binding Affinity (ITC) No measurable bindingKRAS WT or KRAS G12C (GDP and GMPPNP-bound)[1]
Thermodynamic Parameters (ITC with GDP-bound KRAS G12D) [2]
ΔG-[2]
ΔHUnfavorable change compared to parent compound[2]
-TΔSFavorable change compared to parent compound[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to KRAS G12D.

Materials:

  • Purified, recombinant KRAS G12D protein (GDP-bound)

  • This compound compound

  • ITC instrument (e.g., MicroCal)

  • Dialysis buffer

Protocol:

  • Sample Preparation:

    • Dialyze the purified KRAS G12D protein against the ITC buffer to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the KRAS G12D protein solution (21.5 µM) into the sample cell.[2]

    • Load the this compound solution (800 µM) into the injection syringe.[2]

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of injections of the this compound solution into the sample cell containing the KRAS G12D protein.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat of binding for each injection.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

SOS-Catalyzed Nucleotide Exchange Assay

Objective: To measure the inhibitory activity of this compound on the exchange of nucleotides on KRAS G12D, which is facilitated by the Guanine Nucleotide Exchange Factor (GEF) Son of Sevenless (SOS).

Materials:

  • Purified, recombinant KRAS G12D and KRAS G12C proteins

  • Purified, recombinant SOS protein (catalytic domain)

  • Fluorescently labeled GDP analog (e.g., mant-dGDP) or GTP analog

  • Unlabeled GDP and GTP

  • This compound compound

  • Assay buffer

  • Fluorescence plate reader

Protocol:

  • Protein Loading:

    • Incubate KRAS G12D or KRAS G12C with a fluorescently labeled GDP analog to load the protein.

  • Inhibitor Incubation:

    • In a multi-well plate, incubate the fluorescently labeled GDP-loaded KRAS protein with varying concentrations of this compound.

  • Initiation of Exchange Reaction:

    • Initiate the nucleotide exchange by adding a mixture of unlabeled GTP and the SOS protein.

  • Fluorescence Measurement:

    • Monitor the decrease in fluorescence over time as the fluorescently labeled GDP is displaced by the unlabeled GTP.

  • Data Analysis:

    • Calculate the initial rates of nucleotide exchange at each inhibitor concentration.

    • Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Split-Luciferase Reporter Assay for KRAS-CRAF Interaction

Objective: To assess the ability of this compound to disrupt the interaction between KRAS G12D and its downstream effector protein, CRAF.

Materials:

  • HEK 293T cells

  • Expression vectors for full-length KRAS (fused to N-terminal luciferase) and a truncated CRAF variant (residues 50-220, fused to C-terminal luciferase) under a doxycycline-inducible promoter.[1]

  • Doxycycline

  • This compound compound

  • Luciferin substrate

  • Lysis buffer

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Co-transfect HEK 293T cells with the KRAS-N-luciferase and CRAF-C-luciferase expression vectors.

  • Induction of Protein Expression:

    • Treat the cells with doxycycline to induce the expression of the fusion proteins.[1]

  • Cell Lysis:

    • Lyse the cells to release the cellular contents, including the expressed fusion proteins.

  • Inhibitor Treatment:

    • Incubate the cell lysates with varying concentrations of this compound.

  • Luminescence Measurement:

    • Add the luciferin substrate to the lysates.

    • Measure the luminescence signal, which is generated upon the interaction of KRAS and CRAF, leading to the reconstitution of the luciferase enzyme.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for the disruption of the KRAS-CRAF interaction.[1]

Visualizations

KRAS-RAF-MEK-ERK Signaling Pathway

The binding of this compound to KRAS G12D inhibits the downstream MAPK signaling pathway.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS RAS_GDP KRAS G12D (GDP) Inactive RAS_GTP KRAS G12D (GTP) Active RAS_GDP->RAS_GTP GTP RAS_GTP->RAS_GDP GDP RAF RAF RAS_GTP->RAF SOS->RAS_GDP GAP GAP GAP->RAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation TH_Z827 This compound TH_Z827->RAS_GDP Inhibition

Caption: The KRAS-RAF-MEK-ERK signaling cascade and the inhibitory action of this compound.

This compound Salt Bridge Formation with KRAS G12D

The co-crystal structure of this compound in complex with KRAS G12D (PDB ID: 7EWA) reveals the key salt bridge interaction.[1][2]

Salt_Bridge_Formation cluster_KRAS KRAS G12D cluster_THZ827 This compound Asp12 Asp12 Other_Residues Other Pocket Residues Piperazine Piperazine Moiety (Protonated) Piperazine->Asp12 Salt Bridge (Ionic Interaction) Core_Structure Core Structure Core_Structure->Other_Residues Hydrophobic & Other Interactions

Caption: Salt bridge formation between the piperazine moiety of this compound and Asp12 of KRAS G12D.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates the logical flow of experiments to characterize the activity of this compound.

Experimental_Workflow Start Start: This compound Synthesis ITC Isothermal Titration Calorimetry (ITC) Start->ITC SOS_Assay SOS-Catalyzed Nucleotide Exchange Assay Start->SOS_Assay Split_Luciferase Split-Luciferase Reporter Assay Start->Split_Luciferase Crystallography X-ray Crystallography Start->Crystallography Cell_Proliferation Cell-Based Proliferation Assays Start->Cell_Proliferation Binding_Affinity Binding Affinity & Thermodynamics ITC->Binding_Affinity Enzymatic_Inhibition Enzymatic Inhibition (IC50) SOS_Assay->Enzymatic_Inhibition PPI_Disruption Disruption of Protein-Protein Interaction (IC50) Split_Luciferase->PPI_Disruption Structural_Basis Structural Basis of Interaction Crystallography->Structural_Basis Cellular_Efficacy Cellular Efficacy (IC50) Cell_Proliferation->Cellular_Efficacy Data_Analysis Data Analysis & Interpretation Binding_Affinity->Data_Analysis Enzymatic_Inhibition->Data_Analysis PPI_Disruption->Data_Analysis Structural_Basis->Data_Analysis Cellular_Efficacy->Data_Analysis

Caption: A logical workflow for the comprehensive characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for TH-Z827 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH-Z827 is a potent and selective small molecule inhibitor of the Kirsten Rat Sarcoma (KRAS) G12D mutant protein. The KRAS G12D mutation is a key driver in a significant portion of human cancers, particularly pancreatic ductal adenocarcinoma, and has historically been a challenging target for therapeutic intervention.[1] this compound functions by forming a salt bridge with the aspartate-12 residue of the mutant KRAS protein, locking it in an inactive state.[2] This specific interaction prevents downstream signaling through critical oncogenic pathways, leading to an anti-proliferative effect in KRAS(G12D)-mutant cancer cells.[2][3] These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

This compound selectively binds to the KRAS(G12D) mutant protein, disrupting its interaction with guanine nucleotide exchange factors (GEFs) and downstream effectors such as RAF.[2][4] This inhibition leads to the downregulation of the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathways.[3] The suppression of these pathways results in decreased cell proliferation, induction of apoptosis, and a reduction in colony formation in KRAS(G12D)-mutant cancer cells.[2][3]

KRAS_Signaling_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12D KRAS G12D (Active) RTK->KRAS_G12D RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K THZ827 This compound THZ827->KRAS_G12D Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: this compound Mechanism of Action.

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound.

ParameterCell LineValueReference
Anti-proliferative IC50 PANC-1 (KRAS G12D)4.4 µM[3]
Panc 04.03 (KRAS G12D)4.7 µM[3]
KRAS(G12D)-CRAF Interaction IC50 Biochemical Assay42 µM[3]
SOS-catalyzed Nucleotide Exchange IC50 KRAS(G12D)2.4 µM[3]
KRAS(G12C)20 µM[4]

Experimental Protocols

General Cell Culture

Recommended Cell Lines:

  • PANC-1: Human pancreatic adenocarcinoma, KRAS G12D mutant.

  • Panc 04.03: Human pancreatic adenocarcinoma, KRAS G12D mutant.[3]

  • KRAS Wild-Type Cell Line (e.g., BxPC-3): As a negative control for selectivity.

Culture Conditions for PANC-1:

  • Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Temperature: 37°C

  • Atmosphere: 5% CO2

Culture Conditions for Panc 04.03:

  • Medium: RPMI-1640 Medium supplemented with 15% FBS, 20 Units/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[3]

  • Temperature: 37°C

  • Atmosphere: 5% CO2

Preparation of this compound Stock Solution
  • Solubility: this compound is soluble in DMSO.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

  • KRAS G12D mutant (PANC-1, Panc 04.03) and KRAS wild-type cells.

  • Complete culture medium.

  • This compound stock solution (10 mM in DMSO).

  • 96-well clear flat-bottom microplates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed 3,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[2]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Western Blotting for Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation of key proteins in the MAPK and PI3K/AKT signaling pathways.

Materials:

  • PANC-1 or Panc 04.03 cells.

  • 6-well plates.

  • This compound stock solution.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (see table below).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Recommended Primary Antibodies:

AntibodyCompanyCatalog # (Example)Dilution
Phospho-ERK1/2 (Thr202/Tyr204)Cell Signaling Technology43701:1000
ERK1/2Cell Signaling Technology46951:1000
Phospho-AKT (Ser473)Cell Signaling Technology40601:1000
AKTCell Signaling Technology46911:1000
KRAS(G12D)Cell Signaling Technology144291:1000
β-Actin or GAPDH(Various)(Various)1:5000

Procedure:

  • Cell Treatment:

    • Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1x, 5x, 10x IC50) and a vehicle control for a specified time (e.g., 6, 24, or 48 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (β-Actin or GAPDH).

Protocol 3: Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • PANC-1 or Panc 04.03 cells.

  • 6-well plates.

  • Complete culture medium.

  • This compound stock solution.

  • Fixation solution (e.g., 100% methanol or 4% paraformaldehyde).

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol).

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.[5]

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, 5x IC50) and a vehicle control.

    • Incubate the plates at 37°C, 5% CO2 for 10-14 days, or until visible colonies form in the control wells.

    • Replace the medium with fresh medium containing the respective treatments every 3-4 days.

  • Fixation and Staining:

    • After the incubation period, carefully remove the medium.

    • Gently wash the wells with PBS.

    • Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry.

    • Add 1 mL of crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

    • Carefully wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting:

    • Scan or photograph the plates.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)

Experimental_Workflow cluster_prep cluster_assays cluster_analysis Cell_Culture 1. Cell Culture (PANC-1, Panc 04.03) THZ827_Prep 2. Prepare this compound Stock Solution (10 mM) Viability 3a. Cell Viability Assay (MTT) Cell_Culture->Viability Western 3b. Western Blotting Cell_Culture->Western Colony 3c. Colony Formation Assay Cell_Culture->Colony THZ827_Prep->Viability THZ827_Prep->Western THZ827_Prep->Colony Viability_Analysis 4a. IC50 Determination Viability->Viability_Analysis Western_Analysis 4b. Protein Expression Quantification Western->Western_Analysis Colony_Analysis 4c. Surviving Fraction Calculation Colony->Colony_Analysis

Figure 2: General Experimental Workflow for this compound.

References

Application Notes and Protocols for In Vivo Dosing of TH-Z827 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of TH-Z827, a selective inhibitor of the KRAS(G12D) mutation, in preclinical mouse models. The following protocols are based on published efficacy studies and are intended to guide the design and execution of similar experiments.

Introduction

This compound is a small molecule inhibitor that specifically targets the KRAS(G12D) mutation, a key driver in various cancers, including pancreatic cancer. By binding to the mutant KRAS(G12D) protein, this compound blocks its interaction with downstream effectors, thereby inhibiting critical oncogenic signaling pathways such as the MAPK and PI3K/mTOR pathways. In vivo studies have demonstrated its potential to reduce tumor growth in mouse models.

Mechanism of Action: KRAS(G12D) Signaling Inhibition

This compound exerts its anti-tumor effects by disrupting the constitutively active signaling cascade initiated by the KRAS(G12D) mutation. This leads to a reduction in the phosphorylation of key downstream proteins like ERK and AKT, ultimately inhibiting tumor cell proliferation and survival.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation cluster_downstream Downstream Pathways Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK KRAS(G12D) KRAS(G12D) RTK->KRAS(G12D) RAF RAF KRAS(G12D)->RAF PI3K PI3K KRAS(G12D)->PI3K TH_Z827 This compound TH_Z827->KRAS(G12D) MEK MEK RAF->MEK ERK pERK MEK->ERK Proliferation_Survival Tumor Cell Proliferation & Survival ERK->Proliferation_Survival AKT pAKT PI3K->AKT AKT->Proliferation_Survival

Caption: this compound inhibits the KRAS(G12D) signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models of pancreatic cancer.

Table 1: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

Mouse ModelTumor Cell LineTreatment GroupDose (mg/kg)Administration RouteOutcome
BALB/c nudePanc 04.03This compound10Intraperitoneal (IP)Significant reduction in tumor volume
BALB/c nudePanc 04.03This compound30Intraperitoneal (IP)Dose-dependent, significant reduction in tumor volume
C57BL/6KPCThis compound10Intraperitoneal (IP)Anti-tumor effect observed

Table 2: Observed Effects and Toxicity

Dose (mg/kg)Mouse ModelObserved EffectsNotes
10BALB/c nude, C57BL/6Reduction in tumor growth.Well-tolerated.
30BALB/c nudeSignificant reduction in tumor volume.Observed weight loss, suggesting potential off-target effects.[1]

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in mice based on published literature.

Protocol 1: Efficacy Study in a Pancreatic Cancer Xenograft Model

This protocol describes a typical efficacy study using a human pancreatic cancer cell line xenografted into immunodeficient mice.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Implant Panc 04.03 cells subcutaneously in BALB/c nude mice B Allow tumors to grow to ~70-100 mm³ A->B C Randomize mice into treatment groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg) B->C D Prepare this compound dosing solution (Vehicle details not specified) C->D E Administer this compound or Vehicle via Intraperitoneal (IP) injection D->E F Monitor tumor volume and body weight regularly E->F Dosing Schedule (e.g., daily) G Euthanize mice at study endpoint F->G H Excise and weigh tumors G->H I Perform pharmacodynamic analysis (e.g., Western blot for pERK/pAKT) H->I

Caption: General experimental workflow for this compound in vivo efficacy studies.

Materials:

  • This compound

  • Vehicle for administration (Note: The specific vehicle used for in vivo dosing of this compound is not explicitly stated in the available literature. Researchers should perform solubility and stability tests to determine a suitable vehicle, such as a solution of DMSO, Tween 80, and saline. )

  • BALB/c nude mice (female, 6-8 weeks old)

  • Panc 04.03 human pancreatic cancer cells

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles for injection

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Cell Culture and Implantation:

    • Culture Panc 04.03 cells in appropriate media until they reach the desired confluence.

    • Harvest the cells and resuspend them in sterile PBS, optionally with Matrigel, at a concentration of 1 x 10^7 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c nude mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of approximately 70-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Preparation of Dosing Solution:

    • Prepare the dosing solutions of this compound at the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume).

    • The vehicle control should be prepared in the same manner without the addition of this compound.

  • Drug Administration:

    • Administer this compound or vehicle to the mice via intraperitoneal (IP) injection.

    • The dosing schedule should be maintained consistently throughout the study (e.g., once daily). One study reported a treatment duration from day 38 to day 62 post-cell inoculation.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health of the animals daily. Note any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.

  • Study Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a set treatment duration.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis, such as Western blotting to assess the levels of pERK and pAKT, to confirm target engagement.

Protocol 2: Study in a Syngeneic Mouse Model

This protocol is for evaluating this compound in an immunocompetent mouse model, which is crucial for studying the interplay with the immune system.

Materials:

  • This compound

  • Vehicle for administration

  • C57BL/6 mice

  • KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) tumor cells

  • All other materials as listed in Protocol 1.

Procedure:

  • Cell Implantation:

    • Subcutaneously inject KPC cells into the flank of C57BL/6 mice.

  • Treatment and Monitoring:

    • Follow the same procedures for tumor growth monitoring, group randomization, dosing solution preparation, drug administration, and monitoring as described in Protocol 1.

    • This model can also be used to evaluate combination therapies, for example, with immune checkpoint inhibitors like anti-PD-1 antibodies.

Safety and Toxicology

In preclinical studies, a dose of 30 mg/kg of this compound administered intraperitoneally was associated with weight loss in mice, suggesting potential off-target effects or toxicity at this dose.[1] It is recommended to start with lower doses and carefully monitor the animals for any signs of adverse effects. A thorough toxicology study has not been detailed in the available literature.

Conclusion

This compound has demonstrated promising anti-tumor activity in preclinical mouse models of KRAS(G12D)-mutant pancreatic cancer. The provided protocols offer a framework for conducting in vivo efficacy studies. Careful consideration of the dose, administration route, and animal model is essential for obtaining robust and reproducible results. Further investigation into the optimal dosing schedule, formulation, and potential combination therapies is warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Cell Viability Assays with TH-Z827, a KRAS(G12D) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for assessing the effect of TH-Z827, a mutant-selective inhibitor of KRAS(G12D), on cell viability using two common assays: MTT and CellTiter-Glo. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction to this compound

This compound is a potent and selective inhibitor of the KRAS(G12D) mutant protein, a key driver in various cancers, including pancreatic cancer.[1][2][3] It exerts its anti-proliferative effects by blocking the interaction of KRAS(G12D) with its downstream effectors, thereby inhibiting critical signaling pathways like MAPK and PI3K/mTOR.[1][2][3] Understanding the impact of this compound on the viability of cancer cells harboring the KRAS(G12D) mutation is crucial for its preclinical and clinical development.

Data Summary

The following table summarizes the reported anti-proliferative activity of this compound in cancer cell lines with the KRAS(G12D) mutation.

Cell LineCancer TypeIC50 (µM)Downstream Signaling InhibitionReference
PANC-1Pancreatic Cancer4.4pERK, pAKT[1][2]
Panc 04.03Pancreatic Cancer4.7pERK, pAKT[1][2]

Signaling Pathway of KRAS(G12D) and Inhibition by this compound

The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action for this compound.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS_G12D KRAS(G12D) (Active) Growth_Factor_Receptor->KRAS_G12D Activation RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Transcription_Factors->Proliferation_Survival TH_Z827 This compound TH_Z827->KRAS_G12D Inhibition

Caption: KRAS(G12D) signaling pathway and its inhibition by this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of living cells.[5]

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting up and down or by using an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][9] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[8]

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well plates (white or black)

  • Luminometer

Caption: Workflow for the CellTiter-Glo® cell viability assay.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the medium containing the desired concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9][10]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the average luminescence of the background control wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Interpretation and Considerations

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value for this compound can be determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

  • Assay Choice: The MTT assay is a cost-effective method but can be affected by the metabolic state of the cells and compounds that interfere with cellular redox potential. The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" protocol, but the reagents are more expensive.[8]

  • Controls: It is essential to include appropriate controls in each experiment, including untreated cells, vehicle-treated cells, and background controls (medium only).

  • Cell Line Specificity: The anti-proliferative effect of this compound is expected to be most pronounced in cell lines harboring the KRAS(G12D) mutation. Testing on KRAS wild-type or other mutant cell lines can confirm its selectivity.[2]

By following these detailed protocols, researchers can accurately and reliably assess the impact of this compound on cell viability, providing valuable data for the characterization of this promising anti-cancer agent.

References

Application Note: Isothermal Titration Calorimetry (ITC) Protocol for Characterizing the Binding of TH-Z827 to KRAS(G12D)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ras family of small GTPases, particularly KRAS, are critical transducers in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being highly prevalent and oncogenic. TH-Z827 is a potent and selective inhibitor that targets the KRAS(G12D) mutant.[1][2] Its mechanism of action involves blocking the interaction between KRAS(G12D) and its downstream effector, CRAF, by forming a salt bridge with the aspartate residue at position 12 (Asp12).[1][2][3][4] This inhibition effectively prevents the activation of the MAPK and PI3K/mTOR signaling pathways.[1][4][5]

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a biomolecular binding event.[6][7] It allows for the label-free determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.[6][8] This application note provides a detailed protocol for using ITC to characterize the binding of this compound to its target protein, KRAS(G12D).

This compound Mechanism of Action

This compound selectively binds to the KRAS(G12D) mutant, exploiting the unique chemical properties of the Asp12 residue. This interaction sterically hinders the binding of effector proteins like RAF, thereby inhibiting downstream signaling cascades responsible for tumor cell growth and survival.

KRAS_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Signaling Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase SOS SOS (GEF) RTK->SOS Recruits KRAS_GDP KRAS(G12D)-GDP (Inactive) SOS->KRAS_GDP KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation THZ827 This compound THZ827->KRAS_GDP Binds To THZ827->KRAS_GTP Inhibits Effector Binding

Figure 1. KRAS(G12D) signaling pathway and inhibition by this compound.

Materials and Reagents

Material/ReagentSpecifications
Protein Purified recombinant human KRAS(G12D) (aa 1-185), >95% purity
Inhibitor This compound, >98% purity
ITC Buffer 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP
Solvent Dimethyl sulfoxide (DMSO), anhydrous, if required for inhibitor
Equipment Isothermal Titration Calorimeter (e.g., Malvern PEAQ-ITC)
Consumables Pipette tips, microcentrifuge tubes

Experimental Protocol

This protocol is based on published data and general best practices for ITC.[2][6][9][10]

Sample Preparation

Accurate sample preparation is critical for high-quality ITC data. The buffer for both the protein and the ligand must be identical to minimize buffer mismatch effects that can obscure the true binding heat.[8][9]

  • Buffer Preparation: Prepare the ITC buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Vacuum filter and degas the buffer thoroughly to prevent bubble formation in the calorimeter. TCEP is recommended as a reducing agent over DTT.[8][9]

  • Protein Preparation (Macromolecule):

    • Dialyze the purified KRAS(G12D) protein against 2-4 L of the ITC buffer overnight at 4°C. Perform at least two buffer changes.

    • Retain the final dialysis buffer (dialysate) for preparing the ligand solution. This is the most effective way to achieve a perfect buffer match.[11][12]

    • After dialysis, determine the final protein concentration using a reliable method (e.g., A280 measurement).

    • Centrifuge the protein solution (e.g., at 14,000 x g for 10 minutes at 4°C) to remove any potential aggregates before loading into the ITC cell.[8]

  • Ligand Preparation (this compound):

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the this compound stock solution to the final desired concentration using the dialysate from the protein preparation.

    • Crucially, ensure the final percentage of DMSO in the ligand solution is precisely matched in the protein solution. For example, if the final ligand solution contains 5% DMSO, add the same volume of DMSO to the protein solution to achieve a final concentration of 5%.[8][9]

ITC Experiment Setup and Titration
  • Instrument Cleaning: Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions to remove any contaminants from previous runs.[6][13]

  • Loading Samples:

    • Sample Cell: Carefully load the KRAS(G12D) protein solution into the sample cell, avoiding the introduction of bubbles.

    • Syringe: Load the this compound ligand solution into the injection syringe.

  • Experimental Parameters: Set up the instrument with the parameters outlined in the table below. An initial small injection is recommended to remove any ligand that may have diffused from the syringe tip into the cell during equilibration.[6]

ParameterRecommended ValuePurpose
Cell Concentration (KRAS G12D) 20-25 µMBased on published successful experiments.[2][10]
Syringe Concentration (this compound) 800 µMProvides a >10-fold molar excess to ensure saturation.[2][10]
Cell Temperature 25°CStandard experimental temperature.
Stirring Speed 750 rpmEnsures rapid mixing after each injection.[6]
Number of Injections 19-20To generate a complete binding isotherm.[6]
Initial Injection Volume 0.4 µLTo eject material diffused from the syringe tip.[6]
Subsequent Injection Volume 2.0 µLStandard volume for robust signal.
Spacing Between Injections 150 sAllows the signal to return to baseline.[6]
Control Experiment

To accurately determine the heat of binding, it is essential to measure the heat generated by the dilution of the ligand into the buffer.[6][11]

  • Perform a control titration by injecting the this compound solution (from the syringe) into the ITC buffer (in the cell).

  • Use the exact same concentrations and experimental parameters as the main binding experiment.

  • The data from this control run will be subtracted from the protein-ligand binding data during analysis.

Experimental Workflow

The overall workflow for the ITC experiment is depicted below.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis A Prepare & Degas ITC Buffer B Dialyze KRAS(G12D) against Buffer A->B C Measure Protein Conc. B->C D Dissolve this compound in Dialysate (+DMSO) B->D E Match DMSO Conc. in Protein Sample C->E D->E G Load KRAS(G12D) into Cell Load this compound into Syringe E->G F Clean Instrument Cell & Syringe F->G H Set Parameters & Equilibrate G->H I Perform Titration H->I K Integrate Raw Data Peaks I->K J Run Control Titration (Ligand into Buffer) L Subtract Heat of Dilution J->L K->L M Plot Binding Isotherm L->M N Fit Data to Model (e.g., One Set of Sites) M->N O Determine Kd, n, ΔH, ΔS N->O

Figure 2. General workflow for the ITC experiment of this compound and KRAS(G12D).

Data Analysis and Presentation

  • Data Processing: The raw ITC data consists of a series of peaks, with each peak representing the heat change upon injection. Integrate the area under each peak to determine the heat released or absorbed (ΔH).

  • Correction: Subtract the heat of dilution obtained from the control experiment from the binding data on a point-by-point basis.[14]

  • Fitting: Plot the corrected heat per mole of injectant against the molar ratio of ligand (this compound) to macromolecule (KRAS G12D). Fit this binding isotherm to a suitable model, such as the 'one set of sites' model, using the analysis software (e.g., Origin, MicroCal PEAQ-ITC Analysis Software).[11][15]

  • Parameter Extraction: The fitting process will yield the key thermodynamic parameters:

    • n: Stoichiometry of binding

    • Ka: Association constant (Kd = 1/Ka)

    • ΔH: Enthalpy of binding

  • Calculations: The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

    • ΔG = -RTln(Ka)

    • ΔG = ΔH - TΔS Where R is the gas constant and T is the absolute temperature in Kelvin.[8]

Quantitative Data Summary

The following tables summarize the expected results for the interaction between this compound and KRAS mutants based on published findings.

Table 1: Thermodynamic Parameters for this compound Binding to KRAS(G12D) This table presents data derived from an ITC assay of this compound (800 μM) and GDP-bound KRAS(G12D) (21.5 μM) as reported in the literature.[2][10]

ParameterReported ValueDescription
Kd (Dissociation Constant) ~3.1 µM (derived from IC50)Measures binding affinity; lower Kd means higher affinity.
ΔG (Gibbs Free Energy) FavorableIndicates a spontaneous binding process.
ΔH (Enthalpy Change) Unfavorable (Positive)Suggests that the binding is not driven by favorable enthalpic interactions.
-TΔS (Entropy Change) Favorable (Negative)Indicates that the binding is entropically driven, possibly due to solvent rearrangement or conformational changes.

Table 2: Selectivity of this compound for KRAS Mutants ITC assays were used to confirm the mutant-selectivity of this compound.[5][16]

KRAS Protein VariantBinding Observed with this compound
KRAS(G12D) Yes
KRAS(WT) No measurable binding detected.[5][16]
KRAS(G12C) No measurable binding detected.[5][16]

Conclusion

This application note provides a comprehensive protocol for characterizing the interaction between the selective inhibitor this compound and its target, the KRAS(G12D) oncoprotein, using Isothermal Titration Calorimetry. By carefully following the outlined steps for sample preparation, experimental setup, and data analysis, researchers can obtain high-quality, reproducible data to confirm binding, determine affinity, and elucidate the thermodynamic forces driving the interaction. This information is invaluable for validating new drug candidates and advancing structure-based drug design efforts in oncology.

References

Application Notes and Protocols: SOS-Catalyzed Nucleotide Exchange Assay Featuring TH-Z827

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing a Son of Sevenless (SOS)-catalyzed nucleotide exchange assay to characterize the inhibitory activity of TH-Z827 on the KRAS(G12D) mutant protein.

Introduction

The Ras family of small GTPases, including KRAS, function as molecular switches in cellular signaling pathways that control cell proliferation, differentiation, and survival. Mutations in KRAS are prevalent in many human cancers, with the G12D mutation being one of the most common. This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling.

The guanine nucleotide exchange factor (GEF) Son of Sevenless 1 (SOS1) facilitates the exchange of GDP for GTP, a critical step in Ras activation. Therefore, monitoring the SOS1-catalyzed nucleotide exchange is a key method for identifying and characterizing inhibitors that can trap KRAS in its inactive, GDP-bound state.

This compound is a potent and selective inhibitor of the KRAS(G12D) mutant. This document outlines the principles and a detailed protocol for an in vitro biochemical assay to quantify the inhibitory effect of this compound on SOS1-catalyzed nucleotide exchange on KRAS(G12D).

Principle of the Assay

The SOS-catalyzed nucleotide exchange assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP or mant-GDP) for unlabeled GTP on the KRAS protein. The fluorescence of the labeled GDP is sensitive to its environment; it is enhanced when bound to KRAS in a hydrophobic pocket and decreases when released into the aqueous buffer.

In the presence of the exchange factor SOS1 and an excess of unlabeled GTP, the fluorescent GDP is displaced from KRAS, leading to a decrease in fluorescence signal over time. Inhibitors like this compound that bind to KRAS(G12D) and stabilize the GDP-bound state will slow down the rate of nucleotide exchange, resulting in a smaller decrease in fluorescence. The rate of fluorescence decay is therefore inversely proportional to the inhibitory activity of the compound.

Alternatively, a coupled-assay format can be used where the activation of KRAS(G12D) is detected by its subsequent binding to a downstream effector, such as the Ras-binding domain (RBD) of cRAF. This interaction can be measured using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[1][2]

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the role of SOS1 in the KRAS activation cycle and the mechanism of action for an inhibitor that locks KRAS in its inactive state.

SOS1_KRAS_Pathway RTK_inactive Inactive RTK RTK_active Active RTK RTK_inactive->RTK_active Activates GRB2 GRB2 RTK_active->GRB2 Recruits SOS1 SOS1 GRB2->SOS1 Recruits KRAS_GDP KRAS(G12D)-GDP (Inactive) SOS1->KRAS_GDP Catalyzes GDP/GTP Exchange KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream Activates GrowthFactor Growth Factor GrowthFactor->RTK_inactive Binds THZ827 This compound THZ827->KRAS_GDP Binds & Stabilizes

Caption: SOS1-mediated KRAS activation and inhibition by this compound.

Experimental Workflow

The general workflow for assessing the inhibitory activity of this compound using a fluorescence-based nucleotide exchange assay is depicted below.

Assay_Workflow A 1. Prepare Reagents - KRAS(G12D) protein - Fluorescent GDP (e.g., BODIPY-FL-GDP) - SOS1 protein - GTP solution - this compound serial dilutions - Assay Buffer B 2. Load KRAS with Fluorescent GDP Incubate KRAS(G12D) with fluorescent GDP to form the KRAS-GDP(fluo) complex. A->B C 3. Pre-incubation with Inhibitor Add serial dilutions of this compound to the KRAS-GDP(fluo) complex and incubate. B->C D 4. Initiate Nucleotide Exchange Add a mixture of SOS1 and excess unlabeled GTP to start the reaction. C->D E 5. Monitor Fluorescence Measure the decrease in fluorescence intensity over time using a plate reader. D->E F 6. Data Analysis - Plot fluorescence vs. time - Calculate initial rates - Determine IC50 value for this compound E->F

Caption: Workflow for the SOS1-catalyzed nucleotide exchange assay.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the reported IC50 values.

Assay TypeTargetReported IC50 (µM)Reference
SOS-catalyzed Nucleotide ExchangeKRAS(G12D)2.4[3][4][5]
SOS-catalyzed Nucleotide ExchangeKRAS(G12C)20[4][5]
KRAS(G12D)-CRAF InteractionKRAS(G12D)42[3]
Anti-proliferative AssayPANC-1 Cells (KRAS G12D)4.4[3][4]
Anti-proliferative AssayPanc 04.03 Cells (KRAS G12D)4.7[3][4]

Detailed Experimental Protocols

Materials and Reagents
  • Proteins:

    • Recombinant human KRAS(G12D), GDP-loaded (e.g., BPS Bioscience, #100640)

    • Recombinant human SOS1 (catalytic domain, residues 564-1049) (e.g., BPS Bioscience, included in kits)

  • Nucleotides:

    • BODIPY-FL-GDP or N-Methylanthraniloyl (mant)-GDP

    • Guanosine 5'-triphosphate (GTP), ≥95% purity

  • Inhibitor:

    • This compound (e.g., MedChemExpress, HY-145657)

  • Assay Buffer:

    • 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.01% Tween-20

  • Equipment:

    • 384-well, low-volume, black microplates

    • Fluorescence plate reader with appropriate filters for the chosen fluorophore (e.g., Ex/Em = 485/520 nm for BODIPY-FL)

    • Multichannel pipettes

Protocol: Fluorescence-Based Nucleotide Exchange Assay

This protocol is adapted from methodologies described for measuring SOS1-mediated nucleotide exchange.[6][7][8]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of GTP in assay buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO) and perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM to 10 nM). Subsequently, dilute these DMSO stocks into assay buffer to the desired intermediate concentrations, ensuring the final DMSO concentration in the assay does not exceed 1%.

  • Loading of KRAS(G12D) with Fluorescent GDP:

    • Dilute KRAS(G12D) protein and fluorescent GDP in assay buffer.

    • Incubate KRAS(G12D) with a 5- to 10-fold molar excess of fluorescent GDP for at least 60 minutes at room temperature in the dark to allow for nucleotide loading.

  • Assay Plate Preparation:

    • Add the this compound dilutions or DMSO vehicle (for positive and negative controls) to the wells of a 384-well plate.

    • Add the pre-loaded KRAS(G12D)-fluorescent GDP complex to the wells containing the inhibitor or DMSO. The final concentration of KRAS might be in the range of 10-100 nM.

    • Incubate the plate for 30-60 minutes at room temperature to allow the inhibitor to bind to KRAS.

  • Initiation of the Exchange Reaction:

    • Prepare a 2X initiation solution containing SOS1 and a high concentration of unlabeled GTP in assay buffer. The final concentration of SOS1 might be 10-50 nM, and GTP should be in large excess (e.g., 1 mM final concentration) to drive the exchange reaction.

    • Add the initiation solution to all wells to start the nucleotide exchange reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically, with readings taken every 30-60 seconds for a period of 30-60 minutes.

Data Analysis
  • Data Normalization: For each well, normalize the fluorescence data. The initial fluorescence reading (before the reaction plateaus) can be set to 100%, and the background (from a well with no KRAS protein) can be set to 0%.

  • Rate Calculation: Determine the initial rate of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence decay curve.

  • IC50 Determination: Plot the initial rates as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the SOS1-catalyzed nucleotide exchange rate.

Troubleshooting and Considerations

  • Signal-to-Background Ratio: A low signal-to-background ratio may be due to inefficient loading of KRAS with fluorescent GDP or high background fluorescence from the assay components. Ensure the purity of proteins and reagents.

  • DMSO Concentration: High concentrations of DMSO can affect protein activity. Keep the final DMSO concentration consistent across all wells and ideally at or below 1%.

  • Protein Aggregation: Proteins can aggregate, leading to inconsistent results. Ensure proteins are properly handled, stored, and centrifuged before use to remove any aggregates.

  • Assay Window: The concentrations of KRAS and SOS1 may need to be optimized to achieve a suitable assay window (the difference in signal between the inhibited and uninhibited reaction).

By following these detailed application notes and protocols, researchers can effectively utilize the SOS-catalyzed nucleotide exchange assay to characterize the inhibitory properties of compounds like this compound against KRAS(G12D).

References

Application Notes and Protocols: Split-Luciferase Reporter Assay for Monitoring KRAS-CRAF Interaction and its Inhibition by TH-Z827

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between the GTPase KRAS and the serine/threonine kinase CRAF (also known as RAF1) is a critical initiating event in the MAPK/ERK signaling cascade, a pathway frequently deregulated in human cancers. Oncogenic mutations in KRAS, particularly at codons 12, 13, and 61, lock the protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling that drives cell proliferation, survival, and differentiation. The direct binding of active KRAS to the RAS-binding domain (RBD) of CRAF recruits CRAF to the plasma membrane, facilitating its dimerization and activation.[1][2][3][4] Consequently, inhibiting the KRAS-CRAF interaction presents a compelling therapeutic strategy for cancers harboring KRAS mutations.

The split-luciferase complementation assay is a powerful and sensitive method for studying protein-protein interactions (PPIs) in living cells.[5][6] This assay relies on the reconstitution of a functional luciferase enzyme from two inactive fragments, which are individually fused to the two proteins of interest. When the target proteins interact, the luciferase fragments are brought into close proximity, restoring enzymatic activity and generating a quantifiable luminescent signal.[5][6] This technology offers a dynamic and quantitative readout of PPIs in a cellular context.

TH-Z827 is a novel, mutant-selective inhibitor targeting KRAS(G12D), one of the most prevalent and oncogenic KRAS mutations.[7][8] This compound has been shown to block the interaction between KRAS(G12D) and CRAF.[7][9] This application note provides a detailed protocol for utilizing a split-luciferase reporter assay to monitor the KRAS-CRAF interaction and to evaluate the inhibitory activity of compounds like this compound.

Principle of the Assay

The split-luciferase assay for monitoring the KRAS-CRAF interaction involves the following components:

  • KRAS fused to one fragment of luciferase: For example, the N-terminal fragment of luciferase (NLuc).

  • CRAF fused to the other fragment of luciferase: For example, the C-terminal fragment of luciferase (CLuc).

When these fusion constructs are co-expressed in cells, an interaction between KRAS and CRAF will bring the NLuc and CLuc fragments together, reconstituting a functional luciferase enzyme. The addition of a luciferase substrate, such as luciferin, will result in the emission of light, which can be measured using a luminometer. The intensity of the luminescent signal is directly proportional to the extent of the KRAS-CRAF interaction. The introduction of an inhibitor that disrupts this interaction will lead to a decrease in the luminescent signal.

Below is a diagram illustrating the principle of the split-luciferase assay for the KRAS-CRAF interaction.

G cluster_0 No Interaction cluster_1 Interaction cluster_2 Interaction + Inhibitor (this compound) KRAS-NLuc KRAS-NLuc Substrate Substrate CRAF-CLuc CRAF-CLuc No Light No Light Substrate->No Light KRAS-NLuc_2 KRAS-NLuc Complex KRAS-CRAF Interaction KRAS-NLuc_2->Complex CRAF-CLuc_2 CRAF-CLuc CRAF-CLuc_2->Complex Substrate_2 Substrate Complex->Substrate_2 Light Light Substrate_2->Light KRAS-NLuc_3 KRAS-NLuc Substrate_3 Substrate CRAF-CLuc_3 CRAF-CLuc This compound This compound This compound->KRAS-NLuc_3 Inhibits Interaction Reduced Light Reduced Light Substrate_3->Reduced Light

Caption: Principle of the split-luciferase assay for KRAS-CRAF interaction.

Signaling Pathway

The interaction between KRAS and CRAF is a key step in the MAPK signaling pathway. Upon activation by upstream signals, KRAS binds to and recruits CRAF to the cell membrane, leading to the sequential activation of MEK and ERK, which in turn regulate gene expression and cellular processes like proliferation and survival.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS SOS RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP CRAF CRAF KRAS_GTP->CRAF Interaction MEK MEK CRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation_Survival Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation_Survival THZ827 This compound THZ827->KRAS_GTP Inhibits Interaction with CRAF

Caption: Simplified KRAS-CRAF signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

  • Expression Plasmids:

    • pBiT-CMV-KRAS(G12D)-SmBiT (or similar vector with a small luciferase fragment)

    • pBiT-CMV-CRAF-LgBiT (or similar vector with a large luciferase fragment)

    • Control plasmids (e.g., empty vectors, non-interacting protein controls)

  • Transfection Reagent: A high-efficiency transfection reagent suitable for HEK293T cells (e.g., Lipofectamine 3000, FuGENE HD).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plate: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Luciferase Assay Reagent: A commercial split-luciferase assay kit (e.g., Nano-Glo® Live Cell Assay System).

  • This compound: Stock solution in DMSO.

  • Luminometer: Plate reader capable of measuring luminescence.

Experimental Workflow

The following diagram outlines the major steps in the experimental workflow.

A 1. Cell Seeding Seed HEK293T cells in a 96-well plate B 2. Transfection Co-transfect cells with KRAS-SmBiT and CRAF-LgBiT plasmids A->B C 3. Incubation Incubate for 24-48 hours to allow for protein expression B->C D 4. Compound Treatment Treat cells with varying concentrations of this compound C->D E 5. Incubation Incubate for the desired treatment duration (e.g., 2-4 hours) D->E F 6. Luciferase Assay Add luciferase substrate and measure luminescence E->F G 7. Data Analysis Calculate IC50 values and generate dose-response curves F->G

Caption: Experimental workflow for the split-luciferase KRAS-CRAF interaction assay.

Detailed Protocol
  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a white, opaque 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Prepare the transfection mix according to the manufacturer's protocol for your chosen transfection reagent.

    • For each well, co-transfect cells with the KRAS-SmBiT and CRAF-LgBiT expression plasmids. A 1:1 ratio of the plasmids is a good starting point, but this may need to be optimized.

    • Include appropriate controls, such as cells transfected with empty vectors or plasmids encoding non-interacting proteins.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for sufficient expression of the fusion proteins.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO but no inhibitor).

    • Incubate the plate for a predetermined duration (e.g., 2-4 hours) at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase substrate to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time (typically 3-10 minutes) at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the inhibitor-treated wells to the vehicle control wells.

    • Plot the normalized luminescence values against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luminescent signal.

Data Presentation

The inhibitory effect of this compound on the KRAS-CRAF interaction can be summarized in a clear and concise table.

CompoundTargetAssay TypeCell LineIC50 (µM)Reference
This compound KRAS(G12D)-CRAF InteractionSplit-LuciferaseHEK293T42[7][9]
This compound KRAS(G12D)SOS-catalyzed nucleotide exchangeN/A2.4[7][8][10]
This compound PANC-1 cell proliferationCell viabilityPANC-14.4[7]
This compound Panc 04.03 cell proliferationCell viabilityPanc 04.034.7[7]

Note: The IC50 value for the KRAS(G12D)-CRAF interaction was determined using a split-luciferase reporter assay in HEK 293T cells.[9] this compound demonstrates selectivity for the G12D mutant, as it does not significantly affect the interaction of wild-type KRAS or KRAS(G12C) with CRAF at similar concentrations.[9]

Conclusion

The split-luciferase reporter assay provides a robust and sensitive platform for studying the KRAS-CRAF protein-protein interaction in a cellular environment. This application note offers a detailed protocol for implementing this assay to screen for and characterize inhibitors of this critical oncogenic interaction, using this compound as an example. The quantitative nature of this assay makes it an invaluable tool for academic research and for the preclinical development of novel anti-cancer therapeutics targeting the RAS-RAF signaling pathway.

References

Application Notes and Protocols for Colony Formation Assay with TH-Z827 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a colony formation assay to evaluate the long-term efficacy of TH-Z827, a selective inhibitor of the KRAS(G12D) mutation.

Introduction

The colony formation assay, or clonogenic assay, is a well-established in vitro method used to assess the ability of a single cell to proliferate and form a colony.[1][2] This assay is particularly valuable in cancer research to determine the effectiveness of cytotoxic agents, such as targeted therapies, on the reproductive viability of cancer cells.[2][3] this compound is a potent and selective inhibitor of the KRAS(G12D) mutant protein, which is a key driver in many cancers, including pancreatic cancer.[4] this compound exerts its anti-proliferative effects by blocking the interaction between KRAS(G12D) and its downstream effector, CRAF, thereby inhibiting the MAPK and PI3K/mTOR signaling pathways.[5][6] This protocol outlines the necessary steps to quantify the dose-dependent effects of this compound on the colony-forming ability of KRAS(G12D) mutant cancer cells.

Data Presentation

The following table summarizes the reported anti-proliferative activity of this compound in KRAS(G12D) mutant pancreatic cancer cell lines. This data is crucial for determining the appropriate concentration range for the colony formation assay.

Cell LineCancer TypeKRAS MutationThis compound IC50 (µM)Reference
PANC-1PancreaticG12D4.4[4]
Panc 04.03PancreaticG12D4.7[5][4]

Signaling Pathway of this compound Action

THZ827_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Growth Factor Receptor (e.g., EGFR) GEF GEFs EGFR->GEF KRAS_G12D_GTP Active KRAS(G12D)-GTP KRAS_G12D_GDP Inactive KRAS(G12D)-GDP KRAS_G12D_GTP->KRAS_G12D_GDP GTP Hydrolysis CRAF CRAF KRAS_G12D_GTP->CRAF Activates PI3K PI3K KRAS_G12D_GTP->PI3K Activates KRAS_G12D_GDP->KRAS_G12D_GTP GDP -> GTP GEF->KRAS_G12D_GDP GTP loading GTP GTP GDP GDP THZ827 This compound THZ827->KRAS_G12D_GTP Inhibits MEK MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits the active KRAS(G12D)-GTP state, blocking downstream signaling.

Experimental Workflow

Colony_Formation_Workflow Start Start Cell_Culture 1. Culture KRAS(G12D) mutant cells Start->Cell_Culture Harvest 2. Harvest & create single-cell suspension Cell_Culture->Harvest Seed 3. Seed cells at low density in 6-well plates Harvest->Seed Adherence 4. Allow cells to adhere (24 hours) Seed->Adherence Treatment 5. Treat with varying concentrations of this compound Adherence->Treatment Incubation 6. Incubate for 10-14 days until colonies form Treatment->Incubation Fixation 7. Fix colonies Incubation->Fixation Staining 8. Stain with Crystal Violet Fixation->Staining Analysis 9. Count colonies & analyze data Staining->Analysis End End Analysis->End

Caption: Workflow for the colony formation assay with this compound treatment.

Experimental Protocol

This protocol is adapted from standard clonogenic assay procedures and tailored for assessing the effects of this compound.[7][8][9]

Materials:

  • KRAS(G12D) mutant cancer cell line (e.g., PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25% or 0.05%)[7][8]

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Fixation solution (e.g., 10% neutral buffered formalin or methanol:acetic acid 3:1)[7][8]

  • Staining solution (0.5% w/v Crystal Violet in methanol or water)[7][9]

  • Sterile water

  • Hemocytometer or automated cell counter

  • Stereomicroscope or colony counter[7]

Procedure:

  • Cell Preparation: a. Culture KRAS(G12D) mutant cells in their recommended complete medium until they reach approximately 80-90% confluency. b. Aspirate the medium and wash the cells once with sterile PBS.[7] c. Add Trypsin-EDTA to the flask and incubate at 37°C until cells detach (typically 1-5 minutes).[7] d. Neutralize the trypsin by adding at least 3 volumes of complete medium.[8] e. Collect the cell suspension and centrifuge to pellet the cells. f. Resuspend the cell pellet in fresh complete medium and perform a cell count to determine the concentration of viable cells.

  • Cell Seeding: a. Based on the proliferation rate and colony-forming efficiency of your cell line, determine the optimal seeding density. This may require a preliminary experiment. A common starting point is 200-1000 cells per well of a 6-well plate.[10] b. Prepare a cell suspension at the desired concentration. c. Seed the appropriate number of cells into each well of the 6-well plates. Ensure even distribution by gently swirling the plates. d. Incubate the plates at 37°C in a humidified CO2 incubator for 24 hours to allow cells to attach.[7]

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from your stock solution. A suggested concentration range based on the IC50 values could be 0 µM (vehicle control, e.g., 0.1% DMSO), 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM. b. After the 24-hour incubation, carefully aspirate the medium from the wells. c. Add the medium containing the different concentrations of this compound (or vehicle control) to the respective wells. d. Return the plates to the incubator.

  • Incubation and Colony Formation: a. Incubate the cells for a period of 10 to 14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.[1][7] b. Do not disturb the plates during this incubation period to ensure that colonies arise from single cells. If necessary, medium can be carefully changed every 3-4 days.

  • Fixation and Staining: a. Carefully aspirate the medium from all wells. b. Gently wash each well once with PBS to remove any remaining medium.[8] c. Add 1-2 mL of fixation solution to each well and incubate at room temperature for 10-20 minutes.[7] d. Aspirate the fixation solution. e. Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 30-60 minutes.[8][9] f. Carefully remove the Crystal Violet solution. Gently wash the wells with tap water until the excess stain is removed.[7] g. Allow the plates to air-dry completely at room temperature.

  • Data Analysis: a. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[1] Counting can be done manually using a stereomicroscope or with an automated colony counter. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.[7]

    • Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
    • Surviving Fraction (SF): Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)) c. Plot the Surviving Fraction as a function of this compound concentration to generate a dose-response curve. This allows for the determination of the IC50 for colony formation inhibition.

References

Application Notes and Protocols for Immunoprecipitation of KRAS(G12D) with TH-Z827

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12D mutation being one of the most prevalent. This mutation results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and tumor growth through downstream signaling pathways such as the MAPK and PI3K/mTOR pathways.[1][2] TH-Z827 is a potent and selective inhibitor that targets the KRAS(G12D) mutant.[3] It operates by forming a salt bridge with the aspartate residue at position 12 (Asp12) within the switch-II pocket of the mutant protein.[4][5] This interaction locks the protein in an inactive state, thereby inhibiting downstream signaling.[4] This document provides detailed protocols for the immunoprecipitation of KRAS(G12D) using this compound, along with methods for assessing its impact on cell viability and downstream signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTargetIC50 ValueNotes
SOS-catalyzed Nucleotide ExchangeKRAS(G12D)2.4 μMDemonstrates direct inhibition of KRAS activation.[3]
SOS-catalyzed Nucleotide ExchangeKRAS(G12C)20 μMShows ~10-fold weaker inhibition compared to G12D, indicating selectivity.[6]
KRAS(G12D)-CRAF InteractionKRAS(G12D)42 μMMeasures the disruption of the interaction with a key downstream effector.[3]
Table 2: Anti-proliferative Effects of this compound on KRAS(G12D) Mutant Cell Lines
Cell LineCancer TypeIC50 Value
PANC-1Pancreatic Cancer4.4 μM[3][7]
Panc 04.03Pancreatic Cancer4.7 μM[3][7]
Table 3: Binding Affinity of this compound to KRAS Variants
KRAS VariantNucleotide StateBinding Affinity (ITC)
KRAS(G12D)GDP-boundMeasurable binding[8]
KRAS(G12D)GMPPNP-boundMeasurable binding[8]
KRAS(WT)GDP-bound or GMPPNP-boundNo measurable binding[6][7]
KRAS(G12C)GDP-bound or GMPPNP-boundNo measurable binding[6][7]

Signaling Pathway and Experimental Workflow Diagrams

KRAS_Signaling_Pathway EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 Activates KRAS_GDP KRAS(G12D)-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K THZ827 This compound THZ827->KRAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation IP_Workflow start Start: KRAS(G12D) expressing cells (e.g., PANC-1) lysis Cell Lysis (RIPA buffer) start->lysis preclear Pre-clearing with Protein A/G beads lysis->preclear incubation Incubation with anti-KRAS(G12D) antibody preclear->incubation beads Addition of Protein A/G beads to capture antibody-antigen complex incubation->beads wash1 Wash 1 beads->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3 wash2->wash3 elution Elution of immunoprecipitated proteins wash3->elution sds_page SDS-PAGE elution->sds_page transfer Western Blot Transfer sds_page->transfer probing Probing with primary and secondary antibodies transfer->probing detection Detection and Analysis probing->detection end End: Confirmation of KRAS(G12D) immunoprecipitation detection->end

References

Application Notes and Protocols for TH-Z827 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly recognized as a superior preclinical platform for evaluating the efficacy of novel cancer therapeutics.[1][2] These models largely retain the histological and genetic characteristics of the original patient tumor, offering a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts.[1] This document provides detailed application notes and protocols for the use of TH-Z827, a potent and selective inhibitor of the KRAS(G12D) mutation, in PDX models.

This compound is a small molecule inhibitor that specifically targets the KRAS G12D mutant protein, one of the most prevalent oncogenic drivers in various cancers, including pancreatic, colorectal, and lung cancers.[3][4][5] this compound functions by forming a salt bridge with the Asp12 residue of the mutant KRAS protein, thereby locking it in an inactive state and inhibiting downstream signaling pathways crucial for tumor growth and survival.[3][4]

Mechanism of Action of this compound

This compound is a mutant-selective KRAS(G12D) inhibitor.[3] It exerts its anti-cancer effects by disrupting the interaction between KRAS(G12D) and its downstream effectors, such as CRAF.[3] This, in turn, prevents the activation of the MAPK and PI3K/mTOR signaling pathways, which are critical for cell proliferation and survival.[3] Notably, this compound shows high selectivity for the KRAS(G12D) mutant and does not exhibit measurable binding to wild-type KRAS or the KRAS(G12C) mutant.[3]

THZ827_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS(G12D)-GDP (Inactive) RTK->KRAS_GDP Growth Factor Signal KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP GEF RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation THZ827 This compound THZ827->KRAS_GTP Inhibition

Figure 1: Simplified signaling pathway of KRAS(G12D) and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vitro and in vivo (cell line-derived xenograft) studies. This data can serve as a reference for designing experiments in PDX models.

Table 1: In Vitro Activity of this compound

AssayTarget/Cell LineIC50Reference
SOS-catalyzed Nucleotide ExchangeKRAS(G12D)2.4 µM[3]
KRAS(G12D)-CRAF Interaction-42 µM[3]
Anti-proliferative EffectPANC-1 (KRAS G12D)4.4 µM[3]
Anti-proliferative EffectPanc 04.03 (KRAS G12D)4.7 µM[3]

Table 2: In Vivo Efficacy of this compound in a Cell Line-Derived Xenograft Model

Cell LineMouse StrainDosageRoute of AdministrationOutcomePotential Side EffectsReference
Panc 04.03BALB/c nude mice10-30 mg/kgIntraperitoneal (IP)Dose-dependent reduction in tumor volume.Weight loss observed at 30 mg/kg.[3]
KPC cellsC57BL/6 mice10-30 mg/kgIntraperitoneal (IP)Significantly reduced tumor volumes.Not specified.[3]

Experimental Protocols for this compound in PDX Models

The following protocols are generalized for the use of this compound in PDX models and should be adapted based on the specific tumor type and experimental goals.

Establishment of Patient-Derived Xenografts

This protocol outlines the initial steps for implanting patient tumor tissue into immunodeficient mice.

PDX_Establishment_Workflow Patient Patient Tumor (Surgical Resection or Biopsy) Transport Transport in Sterile Media on Ice Patient->Transport Processing Tumor Processing (Mince into 2-4 mm³ fragments) Transport->Processing Implantation Subcutaneous or Orthotopic Implantation into Immunodeficient Mice (e.g., NSG) Processing->Implantation Monitoring Monitor Tumor Growth (Passage 1 / P1) Implantation->Monitoring Expansion Tumor Expansion (Passage to new mice when tumor reaches ~1.5 cm³) Monitoring->Expansion Cryopreservation Cryopreservation of Tumor Fragments for Biobanking Expansion->Cryopreservation

Figure 2: General workflow for the establishment of patient-derived xenograft (PDX) models.

Materials:

  • Fresh patient tumor tissue

  • Sterile transport media (e.g., DMEM with antibiotics)

  • Sterile surgical instruments

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old)[6]

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Tissue adhesive or sutures

Procedure:

  • Tumor Collection: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions.

  • Transportation: Place the tumor tissue in a sterile container with transport media on ice and transport it to the laboratory immediately.

  • Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics. Remove any necrotic or fatty tissue and mince the tumor into small fragments of approximately 2-4 mm³.[7]

  • Animal Preparation: Anesthetize the immunodeficient mouse. Shave and sterilize the site of implantation (typically the flank for subcutaneous models).[8]

  • Implantation: Make a small incision in the skin and create a subcutaneous pocket using blunt dissection. Place a single tumor fragment into the pocket. Close the incision with tissue adhesive or sutures.[8][9]

  • Monitoring: Monitor the mice regularly for tumor growth by caliper measurements. The first generation of mice with tumors is designated as Passage 1 (P1).

  • Passaging and Expansion: When the tumor reaches a volume of approximately 1-1.5 cm³, euthanize the mouse and harvest the tumor. The tumor can then be passaged to a new cohort of mice for expansion. It is recommended to use early passages (P2-P5) for drug efficacy studies to maintain the fidelity of the original tumor.[6]

This compound Dosing and Administration in PDX Models

This protocol details the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound compound

  • Appropriate vehicle for solubilization (to be determined based on the manufacturer's instructions or internal formulation development)

  • PDX mice with established tumors (e.g., 100-200 mm³)

  • Syringes and needles for the chosen route of administration

  • Animal scale

Procedure:

  • Cohort Formation: Once tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[6]

  • This compound Preparation: Prepare the dosing solution of this compound in a suitable vehicle. The concentration should be calculated based on the desired dosage (e.g., 10-30 mg/kg) and the average weight of the mice.

  • Administration: Administer this compound to the treatment group via the determined route. Based on available data for a similar compound, intraperitoneal (IP) injection is a viable option.[3] The control group should receive the vehicle only. Dosing frequency will need to be optimized but can start with daily or every-other-day administration.

  • Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.[3]

Assessment of Antitumor Efficacy

This protocol describes how to measure the effect of this compound on tumor growth.

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Tumor Volume Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.[6] Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2[10]

  • Body Weight Measurement: Record the body weight of each mouse at the same frequency as tumor measurements to monitor for toxicity.

  • Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. The efficacy of this compound can be assessed by comparing the tumor growth in the treatment group to the control group.

  • Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration. At the endpoint, tumors can be harvested for further analysis (e.g., histology, biomarker analysis).

Conclusion

The use of this compound in patient-derived xenograft models represents a promising preclinical approach to evaluate its therapeutic potential in tumors harboring the KRAS(G12D) mutation. By following these detailed protocols, researchers can effectively establish PDX models, administer this compound, and assess its antitumor efficacy. Careful consideration of the experimental design, including the choice of PDX model, dosing regimen, and endpoints, will be crucial for obtaining robust and clinically relevant data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TH-Z827 Concentration for PANC-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of TH-Z827 for experiments with PANC-1 pancreatic cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work on PANC-1 cells?

A1: this compound is a potent and selective inhibitor of the KRAS(G12D) mutation, which is a key driver in many pancreatic cancers, including the PANC-1 cell line.[1][2][3][4] It functions by forming a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein.[2] This interaction blocks the KRAS protein in an inactive state, preventing downstream signaling through critical pathways like MAPK (RAF/MEK/ERK) and PI3K/mTOR.[1][3][4] Inhibition of these pathways ultimately leads to a reduction in cell proliferation.[1][3][4]

Q2: What is a good starting concentration range for this compound in PANC-1 cell experiments?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data, the half-maximal inhibitory concentration (IC50) for the anti-proliferative effects of this compound in PANC-1 cells is approximately 4.4 μM.[1][3][4] Therefore, a suggested starting range for a dose-response curve would be from 0.1 µM to 50 µM to capture the full dynamic range of the compound's effect.

Q3: How long should I incubate PANC-1 cells with this compound?

A3: The incubation time will depend on the specific assay being performed. For cell viability assays, a 72-hour incubation is a common starting point to observe significant anti-proliferative effects.[5] For assays looking at the inhibition of signaling pathways, such as western blotting for pERK and pAKT, shorter incubation times (e.g., 2, 6, 12, or 24 hours) may be sufficient to observe changes in protein phosphorylation.

Q4: How can I confirm that this compound is active in my PANC-1 cells?

A4: To confirm the activity of this compound, you can perform a western blot analysis to assess the phosphorylation status of key downstream effectors of KRAS signaling. A decrease in the levels of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) upon treatment with this compound would indicate successful target engagement and pathway inhibition.[1][3][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant decrease in PANC-1 cell viability after this compound treatment. Sub-optimal drug concentration: The concentration of this compound may be too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 in your specific experimental conditions.
Incorrect incubation time: The incubation period may be too short to observe anti-proliferative effects.Increase the incubation time. Standard cell viability assays are often run for 72 hours.
Cell line integrity: The PANC-1 cells may have developed resistance or may not be the correct KRAS(G12D) mutant cell line.Verify the KRAS mutation status of your PANC-1 cell line. Obtain a new stock of cells from a reputable cell bank if necessary.
Inactive compound: The this compound compound may have degraded.Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
High variability between replicate wells in a cell viability assay. Uneven cell seeding: Inconsistent number of cells seeded per well.Ensure proper cell counting and mixing of the cell suspension before seeding.
Edge effects: Wells on the perimeter of the plate may experience different environmental conditions.Avoid using the outer wells of the microplate for experimental samples. Fill them with media or PBS to maintain humidity.
Inconsistent results in western blot for pERK and pAKT. Timing of cell lysis: The inhibition of signaling pathways can be transient.Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition of pERK and pAKT.
Sub-optimal protein extraction: Inefficient lysis buffer or technique.Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

Quantitative Data Summary

Parameter Cell Line Value Reference
Anti-proliferative IC50PANC-14.4 µM[1][3][4]
KRAS(G12D) Inhibition IC50 (SOS-catalyzed nucleotide exchange assay)-2.4 µM[1][4]
KRAS(G12D)-CRAF Interaction Blockade IC50-42 µM[1][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Allow cells to attach overnight at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for pERK and pAKT
  • Cell Seeding and Treatment: Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the desired time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total proteins.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed PANC-1 cells in 6-well plates and treat with this compound at various concentrations for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation PANC1_culture Culture PANC-1 Cells dose_response Dose-Response Assay (e.g., MTT) PANC1_culture->dose_response THZ827_prep Prepare this compound Stock THZ827_prep->dose_response ic50 Determine IC50 dose_response->ic50 mechanism_study Mechanism of Action Studies ic50->mechanism_study data_analysis Analyze Viability Data ic50->data_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_study->apoptosis_assay western_blot Western Blot (pERK, pAKT) mechanism_study->western_blot pathway_analysis Analyze Protein Expression apoptosis_assay->pathway_analysis western_blot->pathway_analysis conclusion Optimize Concentration & Protocol data_analysis->conclusion pathway_analysis->conclusion

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_upstream Upstream Signaling cluster_inhibitor Inhibitor cluster_downstream Downstream Pathways KRAS_G12D KRAS (G12D) RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K THZ827 This compound THZ827->KRAS_G12D MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits KRAS(G12D) signaling in PANC-1 cells.

troubleshooting_guide start No decrease in cell viability? check_conc Is the concentration optimal? start->check_conc Start Here check_time Is the incubation time sufficient? check_conc->check_time Yes dose_response Perform dose-response check_conc->dose_response No check_cells Are the cells healthy and correct? check_time->check_cells Yes increase_time Increase incubation time (e.g., 72h) check_time->increase_time No check_compound Is the compound active? check_cells->check_compound Yes verify_cells Verify cell line (KRAS G12D status) check_cells->verify_cells No new_compound Use fresh compound stock check_compound->new_compound No

Caption: Troubleshooting logic for unexpected experimental results.

References

Troubleshooting TH-Z827 solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TH-Z827.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound for experimental use.

Issue: this compound is not dissolving in my chosen solvent.

  • Question: I am having difficulty dissolving this compound powder. What should I do?

    Answer: The solubility of this compound can be influenced by several factors, including the choice of solvent, temperature, and the purity of the solvent. For initial solubilization, high-purity, anhydrous DMSO is recommended. If you are still experiencing issues, consider the following steps:

    • Ensure Proper Handling: Before opening, gently tap the vial on a hard surface to ensure all the powder is at the bottom.

    • Use Fresh, High-Quality Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Contamination with water can significantly decrease the solubility of hydrophobic compounds like this compound. Always use fresh, anhydrous DMSO from a recently opened bottle.

    • Gentle Warming: Warm the solution in a water bath at a temperature no higher than 37°C. Do not overheat, as this may degrade the compound.

    • Sonication: Use a bath sonicator to aid in the dissolution process. Sonicate for short intervals (e.g., 5-10 minutes) and visually inspect for dissolution.

    • Vortexing: Vigorous vortexing can also help to break up any clumps of powder and facilitate dissolution.

Issue: this compound precipitates out of solution when diluted in aqueous media.

  • Question: My this compound stock solution in DMSO is clear, but a precipitate forms when I dilute it into my cell culture medium. How can I prevent this?

    Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To prevent precipitation, follow these recommendations:

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, perform serial dilutions in your medium. This gradual decrease in the organic solvent concentration can help maintain solubility.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize solvent-induced cell toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]

    • Pre-warm the Medium: Adding the stock solution to pre-warmed media (37°C) can sometimes improve solubility.

    • Rapid Mixing: When adding the this compound stock to the aqueous medium, ensure rapid and thorough mixing to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.

Frequently Asked Questions (FAQs)

  • Question: What is the recommended solvent for preparing a stock solution of this compound?

    Answer: Based on the chemical properties of similar small molecule inhibitors, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.

  • Question: How should I store this compound stock solutions?

    Answer: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C in tightly sealed vials.[2] A safety data sheet for this compound suggests that in solvent, it can be stored for up to 6 months at -80°C and 1 month at -20°C.

  • Question: What is the molecular weight and formula of this compound?

    Answer: The molecular formula of this compound is C30H38N6O, and its molecular weight is 498.66 g/mol .[3]

  • Question: What is the mechanism of action of this compound?

    Answer: this compound is a mutant-selective inhibitor of KRAS(G12D).[3] It functions by blocking the interaction between KRAS(G12D) and its downstream effector, CRAF, thereby inhibiting the activation of the MAPK and PI3K/mTOR signaling pathways.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Solubility (Estimated)
DMSO≥ 50 mg/mL
Ethanol< 1 mg/mL (Slightly Soluble)
WaterInsoluble
PBS (pH 7.2)Insoluble

Note: The solubility data presented here are estimates based on the properties of similar compounds and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Gently tap the vial to ensure all the powder is at the bottom.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 498.66), you would add 200.5 µL of DMSO.

      • Calculation: (1 mg / 498.66 g/mol ) / 10 mmol/L = 0.0002005 L = 200.5 µL

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution should be observed.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • To minimize precipitation, add the this compound stock solution to the pre-warmed culture medium while gently vortexing or pipetting up and down to ensure rapid mixing.

    • Visually inspect the working solution for any signs of precipitation before adding it to your cells.

    • Ensure the final DMSO concentration in the cell culture does not exceed 0.5%.

Visualizations

TH_Z827_Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: this compound Powder dissolve Attempt to Dissolve in Anhydrous DMSO start->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution stock_ready Stock Solution Ready (Store at -80°C) check_dissolution->stock_ready Yes troubleshoot Troubleshooting Steps check_dissolution->troubleshoot No dilute Dilute in Aqueous Media stock_ready->dilute warm Warm gently (max 37°C) troubleshoot->warm sonicate Sonicate in bath warm->sonicate vortex Vortex vigorously sonicate->vortex vortex->dissolve check_precipitation Does a precipitate form? dilute->check_precipitation working_solution_ready Working Solution Ready check_precipitation->working_solution_ready No troubleshoot_dilution Troubleshooting Dilution check_precipitation->troubleshoot_dilution Yes end End working_solution_ready->end stepwise_dilution Use stepwise dilution troubleshoot_dilution->stepwise_dilution rapid_mixing Ensure rapid mixing stepwise_dilution->rapid_mixing prewarm_media Pre-warm media rapid_mixing->prewarm_media prewarm_media->dilute

Caption: Troubleshooting workflow for dissolving this compound.

KRAS_Signaling_Pathway KRAS Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS(G12D)-GDP (Inactive) KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates PI3K PI3K KRAS_GTP->PI3K Activates SOS1->KRAS_GDP Promotes GDP-GTP exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TH_Z827 This compound TH_Z827->KRAS_GTP Inhibits interaction with RAF

Caption: this compound inhibits the KRAS(G12D) signaling pathway.

Solvent_Selection_Logic Solvent Selection Logic for this compound start Start: Need to prepare This compound solution is_stock Is this a stock solution? start->is_stock use_dmso Use anhydrous DMSO is_stock->use_dmso Yes is_working Is this a working solution for cell culture? is_stock->is_working No end End use_dmso->end use_media Dilute in cell culture media is_working->use_media Yes other_assay Other in vitro assay? is_working->other_assay No check_dmso_conc Ensure final DMSO concentration < 0.5% use_media->check_dmso_conc check_dmso_conc->end check_compatibility Check solvent compatibility with the assay other_assay->check_compatibility check_compatibility->end

Caption: Decision logic for selecting a solvent for this compound.

References

Technical Support Center: Mitigating Potential Off-Target Effects of TH-Z827 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the mutant-selective KRAS(G12D) inhibitor, TH-Z827, in in vivo studies, this technical support center provides essential guidance on anticipating, identifying, and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the KRAS(G12D) mutant protein.[1] It functions by forming a salt bridge with the aspartate-12 residue of the mutant KRAS, locking it in an inactive state.[2][3] This prevents downstream signaling through pathways such as the MAPK and PI3K/mTOR cascades, thereby inhibiting the proliferation of KRAS(G12D)-mutant cancer cells.[1]

Q2: Are there known off-target effects of this compound in vivo?

A2: Direct, comprehensive off-target screening data for this compound is not publicly available. However, in vivo studies have shown that an intraperitoneal dose of 30 mg/kg of this compound in BALB/c nude mice resulted in observable weight loss, suggesting potential toxicity or off-target effects at this concentration.[1]

Q3: What are the potential off-target liabilities of this compound?

A3: While a definitive off-target profile is not published, studies on structurally related compounds offer valuable insights. For instance, the inhibition profile of a similar KRAS(G12D) inhibitor, TH-Z835, was not entirely dependent on the KRAS mutation status, leading to the hypothesis that it may exert off-target effects by interacting with other small GTPases.[2][4] Given the structural similarities, it is plausible that this compound could have a similar off-target profile.

Q4: How can I proactively mitigate potential off-target effects in my in vivo experiments?

A4: The most critical step is to perform a thorough dose-response study to determine the Maximum Tolerated Dose (MTD) in your specific animal model. Operating at or below the MTD will minimize toxicity and off-target engagement. It is also crucial to include rigorous control groups and monitor animal health closely throughout the experiment.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential off-target effects of this compound during your in vivo research.

Issue 1: Observed Toxicity or Adverse Effects in Animal Models (e.g., weight loss, lethargy)
  • Potential Cause: The administered dose of this compound may be too high, leading to on-target or off-target toxicity.

  • Troubleshooting Steps:

    • Determine the Maximum Tolerated Dose (MTD): If you have not already, it is imperative to establish the MTD of this compound in your specific mouse strain. A detailed protocol for an MTD study is provided below.

    • Dose De-escalation: If you are observing toxicity at your current dose, reduce the dose to a lower, previously well-tolerated level.

    • Refine Dosing Schedule: Consider alternative dosing schedules (e.g., less frequent administration) that may maintain efficacy while reducing cumulative toxicity.

    • Supportive Care: In some instances, supportive care measures, such as providing hydration or nutritional supplements, can help alleviate non-specific toxicity.

Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
  • Potential Cause: The observed in vivo phenotype may be a result of off-target effects rather than specific inhibition of KRAS(G12D).

  • Troubleshooting Steps:

    • Confirm On-Target Engagement In Vivo: Analyze tumor tissue from treated animals to confirm inhibition of the KRAS(G12D) pathway. This can be done by assessing the phosphorylation status of downstream effectors like ERK and AKT via Western blot or immunohistochemistry.

    • Employ a Structurally Unrelated KRAS(G12D) Inhibitor: If available, use a different, structurally distinct inhibitor of KRAS(G12D). If the in vivo phenotype is not recapitulated, it is more likely that the initial observations were due to off-target effects of this compound.

    • Rescue Experiment: In a cell-line-derived xenograft model, you can introduce a drug-resistant mutant of KRAS(G12D) into the cancer cells. If the phenotype is not rescued, it suggests the involvement of off-target effects.

Issue 3: Suspected Off-Target Effects on Other Small GTPases
  • Potential Cause: Based on data from similar compounds, this compound may be inhibiting other small GTPases.

  • Troubleshooting Steps:

    • In Vitro GTPase Activity Assays: Screen this compound against a panel of other small GTPases (e.g., other RAS family members, RHO, RAC, CDC42) to identify potential off-target interactions.

    • Proteomic Analysis: Perform quantitative proteomics on cells or tumor tissue treated with this compound to identify global changes in protein expression and pathway activation. This can reveal unexpected pathway modulation indicative of off-target effects. A general protocol for proteomics sample preparation is provided below.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterTargetIC50
Enzymatic InhibitionKRAS(G12D)2.4 µM[1]
Interaction BlockadeKRAS(G12D)-CRAF42 µM[1]
Anti-proliferative EffectPANC-1 (KRAS G12D)4.4 µM[1]
Anti-proliferative EffectPanc 04.03 (KRAS G12D)4.7 µM[1]

Table 2: In Vivo Dosing and Observed Effects of this compound

Animal ModelDose RangeRouteObservation
BALB/c nude mice (Panc 04.03 xenograft)10-30 mg/kgIntraperitonealDose-dependent tumor volume reduction.[1]
BALB/c nude mice30 mg/kgIntraperitonealObserved weight loss.[1]
C57BL/6 mice (KPC xenograft)Not specifiedNot specifiedSynergism with anti-PD-1 antibody.

Key Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice

Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.

Materials:

  • This compound

  • Vehicle solution (appropriate for solubilizing this compound)

  • 6-8 week old mice of the desired strain (e.g., BALB/c, C57BL/6)

  • Standard animal housing and handling equipment

  • Calibrated scale for weighing mice

  • Dosing syringes and needles

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the study.

  • Dose Selection: Based on existing data, start with a dose lower than the one reported to cause toxicity (e.g., start at 5 mg/kg). Plan for dose escalation in subsequent cohorts (e.g., 10, 20, 30, 40 mg/kg).

  • Group Allocation: Randomly assign mice to dose groups (n=3-5 mice per group), including a vehicle control group.

  • Administration: Administer this compound or vehicle via the intended experimental route (e.g., intraperitoneal injection) daily for a set period (e.g., 14 days).

  • Monitoring:

    • Record body weight just before the first dose and at least three times per week thereafter.

    • Perform daily clinical observations for signs of toxicity, including changes in posture, activity, fur texture, and breathing.

    • A clinical scoring system can be implemented to quantify observed toxicities.

  • Endpoint Criteria: The MTD is defined as the highest dose at which no more than 10-15% body weight loss is observed and no significant clinical signs of toxicity are present. If mortality occurs, the MTD is the dose level below the lethal dose.

  • Data Analysis: Plot the mean body weight change for each group over time. Note the dose at which significant adverse effects are observed.

Protocol 2: Proteomic Analysis of this compound-Treated Cells to Identify Off-Targets

Objective: To identify proteins and pathways that are altered by this compound treatment, potentially revealing off-target effects.

Materials:

  • Cancer cell line of interest (e.g., PANC-1)

  • This compound

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Reagents for protein reduction, alkylation, and tryptic digestion

  • LC-MS/MS instrumentation and reagents

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency and treat with this compound at a relevant concentration (e.g., 1-2x the IC50) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect lysates and clarify by centrifugation.

    • Determine protein concentration using a BCA assay.

  • Sample Preparation for Mass Spectrometry:

    • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Protein Precipitation: Precipitate proteins using acetone or chloroform/methanol.

    • Tryptic Digestion: Resuspend the protein pellet and digest with trypsin overnight at 37°C.

    • Peptide Cleanup: Desalt the resulting peptides using a C18 StageTip or similar.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.

    • Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify signaling pathways that are significantly altered.

Visualizations

TH_Z827_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response EGFR EGFR SOS1 SOS1 EGFR->SOS1 Activates KRAS(G12D)-GDP KRAS(G12D)-GDP (Inactive) SOS1->KRAS(G12D)-GDP Promotes GDP-GTP Exchange KRAS(G12D)-GTP KRAS(G12D)-GTP (Active) KRAS(G12D)-GDP->KRAS(G12D)-GTP KRAS(G12D)-GTP->KRAS(G12D)-GDP GTP Hydrolysis RAF RAF KRAS(G12D)-GTP->RAF PI3K PI3K KRAS(G12D)-GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival TH_Z827 This compound TH_Z827->KRAS(G12D)-GDP Binds and stabilizes

Caption: this compound on-target signaling pathway inhibition.

MTD_Workflow start Start MTD Study acclimate Acclimate Animals (≥ 1 week) start->acclimate groups Randomize into Dose Groups (n=3-5/group + vehicle) acclimate->groups dose Administer this compound (Daily for 14 days) groups->dose monitor Daily Clinical Observation & Body Weight (3x/week) dose->monitor decision Toxicity Observed? (>15% weight loss or severe clinical signs) monitor->decision mtd_no Increase Dose in Next Cohort decision->mtd_no No mtd_yes MTD = Previous Dose Level decision->mtd_yes Yes mtd_no->dose end End Study mtd_yes->end Off_Target_Investigation start Unexpected In Vivo Phenotype Observed with this compound on_target Confirm On-Target Engagement In Vivo (pERK/pAKT levels) start->on_target off_target_hypothesis Hypothesize Off-Target Mechanism (e.g., other small GTPases) on_target->off_target_hypothesis in_vitro_screen In Vitro Screening (GTPase Activity Panel) off_target_hypothesis->in_vitro_screen proteomics Global Proteomic Analysis off_target_hypothesis->proteomics validation Validate Hits with Secondary Assays in_vitro_screen->validation proteomics->validation conclusion Identify and Characterize Off-Target(s) validation->conclusion

References

Interpreting unexpected results in TH-Z827 cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TH-Z827 in cell viability assays.

Troubleshooting Guide

This guide addresses common unexpected results and provides potential explanations and solutions.

Question Potential Causes Troubleshooting Steps
Q1: Why am I seeing higher than expected cell viability in my KRAS(G12D) mutant cell line after this compound treatment? 1. Suboptimal Compound Activity: The compound may have degraded due to improper storage or handling. 2. Cell Line Specific Resistance: The cell line may have intrinsic or acquired resistance mechanisms. 3. Assay Interference: The compound may be interfering with the viability assay reagents. 4. Incorrect Dosing: The concentrations of this compound used may be too low to elicit a significant effect.1. Verify Compound Integrity: Confirm the proper storage of this compound (refer to the manufacturer's instructions) and prepare fresh dilutions for each experiment. 2. Cell Line Authentication: Ensure the cell line identity and KRAS mutation status. 3. Use an Orthogonal Assay: If using a metabolic assay (e.g., MTT, MTS), try a method based on a different principle, such as a trypan blue exclusion assay or a real-time confluence measurement.[1][2] 4. Dose-Response Curve: Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration.
Q2: I'm observing significant cell death in my KRAS wild-type (WT) or other KRAS mutant (e.g., G12C) cell lines, which should be insensitive to this compound. What could be the reason? 1. Off-Target Effects: this compound may have off-target effects at higher concentrations.[3] 2. Non-Specific Cytotoxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.1. Titrate Compound Concentration: Determine the lowest effective concentration in your KRAS(G12D) mutant cell line and use that as the upper limit for your negative control cell lines. 2. Vehicle Control: Ensure you have a vehicle-only control to assess the toxicity of the solvent. The final concentration of the vehicle should be consistent across all experimental conditions.
Q3: The IC50 value I calculated for this compound in a KRAS(G12D) cell line is significantly different from the published values. 1. Different Experimental Conditions: Variations in cell seeding density, incubation time, and assay method can all influence the calculated IC50. 2. Cell Line Variability: Cell lines can diverge over time and between labs, leading to different sensitivities.1. Standardize Protocol: Ensure your experimental protocol is consistent and well-documented. Refer to the detailed experimental protocol below for a general guideline. 2. Positive Control: Include a known inhibitor of the KRAS pathway as a positive control to validate your assay system.
Q4: My results are not reproducible between experiments. 1. Inconsistent Cell Culture Practices: Variations in cell passage number, confluency at the time of seeding, and media composition can affect results. 2. Inaccurate Pipetting: Errors in compound dilution or reagent addition can lead to significant variability.1. Consistent Cell Handling: Use cells within a defined passage number range and seed them at a consistent density. 2. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a selective inhibitor of the KRAS(G12D) mutant protein.[4] It functions by blocking the interaction between KRAS(G12D) and its downstream effector protein, CRAF.[4] This inhibition prevents the activation of key signaling pathways involved in cell proliferation and survival, namely the MAPK (RAS-RAF-MEK-ERK) and PI3K/mTOR pathways.[4][5][6]

Which cell lines are suitable for testing this compound?

Cell lines harboring the KRAS(G12D) mutation are the primary targets for this compound. Examples of such cell lines used in published studies include the pancreatic cancer cell lines PANC-1 and Panc 04.03.[4][5][6] It is recommended to use KRAS wild-type cell lines or cell lines with other KRAS mutations (e.g., G12C) as negative controls to assess the selectivity of the compound.[5][6]

What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. Published studies have reported the following IC50 values:

Cell LineKRAS MutationAssay TypeReported IC50 (µM)
PANC-1G12DAnti-proliferation4.4[4][5][6]
Panc 04.03G12DAnti-proliferation4.7[4][5][6]
Biochemical AssayG12DSOS-catalyzed nucleotide exchange2.4[4][5]
Biochemical AssayG12CSOS-catalyzed nucleotide exchange20[5]
Biochemical AssayG12D-CRAF interactionLuciferase complementation42[4]

How should I prepare and store this compound?

For specific instructions on the preparation and storage of this compound, please refer to the datasheet provided by the manufacturer. Generally, stock solutions are prepared in a solvent like DMSO and stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

General Protocol for a Cell Viability Assay (MTT-based)

This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT assay. It may need to be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (e.g., 5 mg/mL).

    • Add 10 µL of the MTT stock solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to reduce the MTT to formazan crystals.[7]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Mix gently and incubate for a few hours at 37°C or overnight at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with no cells).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

TH_Z827_Signaling_Pathway EGFR Growth Factor Receptor (e.g., EGFR) GEF GEF EGFR->GEF Activates KRAS_G12D_GTP KRAS(G12D)-GTP (Active) GAP GAP KRAS_G12D_GTP->GAP GTP Hydrolysis CRAF CRAF KRAS_G12D_GTP->CRAF Binds & Activates PI3K PI3K KRAS_G12D_GTP->PI3K KRAS_G12D_GDP KRAS(G12D)-GDP (Inactive) KRAS_G12D_GDP->KRAS_G12D_GTP GDP/GTP Exchange GEF->KRAS_G12D_GDP GDP/GTP Exchange GAP->KRAS_G12D_GDP TH_Z827 This compound TH_Z827->KRAS_G12D_GTP Inhibits Interaction with CRAF MEK MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound mechanism of action on the KRAS(G12D) signaling pathway.

Cell_Viability_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_Attach 2. Incubate Overnight (Cell Attachment) Seed_Cells->Incubate_Attach Add_Compound 3. Add this compound Dilutions & Controls Incubate_Attach->Add_Compound Incubate_Treatment 4. Incubate (e.g., 24-72h) Add_Compound->Incubate_Treatment Add_Reagent 5. Add Viability Reagent (e.g., MTT, MTS) Incubate_Treatment->Add_Reagent Incubate_Assay 6. Incubate (Assay Development) Add_Reagent->Incubate_Assay Read_Plate 7. Read Plate (Absorbance/Luminescence) Incubate_Assay->Read_Plate Analyze_Data 8. Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for a cell viability assay.

Troubleshooting_Logic Unexpected_Result Unexpected Result in Cell Viability Assay Check_Compound Verify Compound Integrity & Concentration Unexpected_Result->Check_Compound Check_Cells Authenticate Cell Line & Culture Conditions Unexpected_Result->Check_Cells Check_Assay Evaluate Assay Method & Controls Unexpected_Result->Check_Assay Compound_OK Compound OK? Check_Compound->Compound_OK Cells_OK Cells OK? Check_Cells->Cells_OK Assay_OK Assay OK? Check_Assay->Assay_OK Compound_OK->Check_Cells Yes Prepare_Fresh Prepare Fresh Stock & Dilutions Compound_OK->Prepare_Fresh No Cells_OK->Check_Assay Yes Standardize_Culture Standardize Culture Practices Cells_OK->Standardize_Culture No Use_Orthogonal_Assay Use Orthogonal Assay Method Assay_OK->Use_Orthogonal_Assay No Investigate_Resistance Investigate Potential Resistance Mechanisms Assay_OK->Investigate_Resistance Yes Prepare_Fresh->Check_Compound Standardize_Culture->Check_Cells Use_Orthogonal_Assay->Check_Assay

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Addressing TH-Z827 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during experiments with the KRAS(G12D) inhibitor, TH-Z827.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Recommended Action
1. Higher than expected IC50 value for this compound in a known sensitive cell line. Cell line misidentification or contamination.Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination.
Incorrect drug concentration or degradation.Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. Store the stock solution as recommended by the manufacturer.
Suboptimal assay conditions.Optimize cell seeding density and assay duration. Ensure the chosen viability assay is appropriate for your cell line.
2. Development of resistance to this compound after prolonged treatment. Acquired resistance through genetic or non-genetic mechanisms.See "Investigating Acquired Resistance" workflow below. Consider combination therapies.
Selection of a pre-existing resistant subpopulation.Perform single-cell cloning to isolate and characterize resistant clones.
3. Inconsistent results between experimental replicates. Variability in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and media formulations.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
4. No significant decrease in downstream signaling (p-ERK, p-AKT) upon this compound treatment. Activation of bypass signaling pathways.Investigate the activation status of alternative pathways such as the PI3K/AKT/mTOR pathway.[1][2][3]
Acquired mutations in KRAS or downstream effectors.Sequence the KRAS gene and key downstream signaling molecules (e.g., BRAF, MEK, PIK3CA) in your resistant cell lines.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the KRAS(G12D) mutant protein. It works by binding to the KRAS(G12D) protein and locking it in an inactive state, thereby preventing the activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.

Q2: Which cancer cell lines are sensitive to this compound?

A2: Cancer cell lines harboring the KRAS(G12D) mutation are generally expected to be sensitive to this compound. The sensitivity can vary between different cell lines depending on their genetic background and other factors.

Q3: What are the potential mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, based on studies of other KRAS inhibitors, potential mechanisms include:

  • On-target resistance: Secondary mutations in the KRAS(G12D) protein that prevent this compound from binding effectively.[1]

  • Bypass signaling: Activation of alternative signaling pathways that can drive cell proliferation independently of KRAS. This can include the reactivation of the MAPK pathway or the activation of the PI3K-AKT-mTOR pathway.[1][2][3][5]

  • Epithelial-to-mesenchymal transition (EMT): A cellular process where cancer cells become more migratory and invasive, which has been associated with resistance to targeted therapies.[1][2]

  • Upregulation of receptor tyrosine kinases (RTKs): Increased activity of RTKs like EGFR, FGFR, and MET can lead to the reactivation of downstream signaling.[1][5]

  • Amplification of the KRAS gene: An increase in the number of copies of the mutant KRAS gene can overcome the inhibitory effect of the drug.[4][6]

Q4: How can I investigate the mechanism of resistance in my cell line?

A4: A systematic approach is recommended. Refer to the "Workflow for Investigating Acquired this compound Resistance" diagram and the detailed protocols below. Key steps include:

  • Confirm Resistance: Establish a dose-response curve to confirm the shift in IC50.

  • Analyze Signaling Pathways: Use Western blotting to check for reactivation of MAPK (p-ERK) and PI3K (p-AKT) signaling.

  • Sequence Analysis: Sequence the KRAS gene to identify potential secondary mutations.

  • Investigate Bypass Pathways: Use targeted inhibitors or RNAi to explore the role of alternative signaling pathways.

Q5: Are there any strategies to overcome this compound resistance?

A5: Combination therapies are a promising strategy to overcome resistance to KRAS inhibitors.[1][7] Based on the identified resistance mechanism, potential combination partners for this compound could include:

  • SHP2 inhibitors: To block the reactivation of the RAS pathway.[5]

  • PI3K/mTOR inhibitors: To target the PI3K-AKT-mTOR bypass pathway.[3]

  • CDK12/13 inhibitors: Preclinical studies have shown that combining CDK12/13 inhibitors with KRAS G12C inhibitors can delay or prevent resistance.[7] This could be a potential strategy for KRAS G12D inhibitors as well.

  • Other targeted therapies: Depending on the specific bypass pathway activated (e.g., EGFR inhibitors).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.

  • After the treatment period, add 10 µL of MTT solution to each well.[8]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blotting

This protocol is for analyzing changes in protein expression and signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the specified time.

  • Lyse the cells in ice-cold lysis buffer.[9][10][11]

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.[11]

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is for studying protein-protein interactions, for example, the interaction of KRAS with its effector proteins.

Materials:

  • Co-IP lysis buffer (non-denaturing)

  • Antibody specific to the protein of interest

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Lyse cells using a non-denaturing lysis buffer to preserve protein complexes.[12][13]

  • Pre-clear the lysate by incubating with beads to reduce non-specific binding.[14]

  • Incubate the pre-cleared lysate with the primary antibody for several hours or overnight at 4°C.[13]

  • Add protein A/G beads to capture the antibody-protein complexes.[13][15]

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.[15]

  • Elute the protein complexes from the beads using an elution buffer.

  • Analyze the eluted proteins by Western blotting.

Visualizations

KRAS_Signaling_Pathway RTK RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS_GDP KRAS(G12D)-GDP (Inactive) GRB2_SOS->RAS_GDP GEF activity RAS_GTP KRAS(G12D)-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K THZ827 This compound THZ827->RAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Resistance_Workflow start Cells develop resistance to this compound confirm_resistance Confirm resistance (IC50 shift via MTT assay) start->confirm_resistance western_blot Analyze signaling pathways (Western Blot for p-ERK, p-AKT) confirm_resistance->western_blot pathway_reactivated Signaling pathway reactivated? western_blot->pathway_reactivated sequence_kras Sequence KRAS gene pathway_reactivated->sequence_kras Yes investigate_bypass Investigate bypass pathways (e.g., other RTKs, PI3K) pathway_reactivated->investigate_bypass No kras_mutation Secondary KRAS mutation? sequence_kras->kras_mutation kras_mutation->investigate_bypass No combination_therapy Consider combination therapy kras_mutation->combination_therapy Yes investigate_bypass->combination_therapy end Mechanism identified combination_therapy->end Bypass_Pathways cluster_kras KRAS Signaling cluster_bypass Bypass Mechanisms KRAS_G12D KRAS(G12D) MAPK_pathway MAPK Pathway KRAS_G12D->MAPK_pathway THZ827 This compound THZ827->KRAS_G12D Proliferation Cell Proliferation and Survival MAPK_pathway->Proliferation RTK_upregulation RTK Upregulation (EGFR, FGFR) RTK_upregulation->MAPK_pathway Reactivation PI3K_activation PI3K Pathway Activation RTK_upregulation->PI3K_activation PI3K_activation->Proliferation Other_RAS Other RAS isoforms (HRAS, NRAS) Other_RAS->MAPK_pathway

References

Technical Support Center: TH-Z827 Efficacy in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TH-Z827 in three-dimensional (3D) spheroid cultures. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation examples to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a mutant-selective inhibitor of KRAS(G12D), a common oncogenic mutation.[1][2] It functions by blocking the interaction between KRAS(G12D) and its downstream effector, CRAF, thereby inhibiting the activation of signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/mTOR pathways.[1][3][4] this compound shows selectivity for the KRAS(G12D) mutant and does not bind to wild-type KRAS or other mutants like KRAS(G12C).[1][3]

Q2: Why is testing this compound in 3D spheroid cultures advantageous over traditional 2D monolayer cultures?

A2: 3D spheroid cultures more accurately mimic the in vivo tumor microenvironment compared to 2D cultures.[5][6][7] They replicate complex cell-cell and cell-matrix interactions, as well as gradients of oxygen, nutrients, and drug penetration that exist in solid tumors.[5][8] This increased physiological relevance can lead to more predictive data on drug efficacy and potential resistance mechanisms that might be missed in 2D assays.[9][10][11]

Q3: What are the expected effects of this compound on KRAS(G12D) mutant cancer cell spheroids?

A3: In KRAS(G12D) mutant spheroids, effective treatment with this compound is expected to result in a dose-dependent reduction in spheroid size and viability.[12][13] Mechanistically, this is due to the inhibition of downstream signaling, leading to decreased proliferation, cell cycle arrest, and induction of apoptosis.[3][5]

Q4: Which cell lines are suitable for studying the efficacy of this compound in 3D spheroids?

A4: Cell lines harboring the KRAS(G12D) mutation are appropriate for these studies. Pancreatic cancer cell lines such as PANC-1 and Panc 04.03 have been used to demonstrate the anti-proliferative effects of this compound.[1][3] It is crucial to select cell lines that are known to form compact and reproducible spheroids.

Q5: What is a typical concentration range for testing this compound in spheroid cultures?

A5: The effective concentration can vary between cell lines and experimental conditions. Based on 2D cell culture data where IC50 values are reported to be around 4.4-4.7 µM, a starting concentration range for 3D spheroid assays could be from 1 µM to 50 µM.[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific model.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reduced or No Efficacy of this compound in Spheroids Compared to 2D Cultures 1. Poor Drug Penetration: The dense structure of large spheroids can limit the diffusion of the compound to the inner core. 2. Altered Cellular State: Cells in a 3D environment may exhibit different signaling pathway dependencies or upregulate drug resistance mechanisms. 3. Hypoxic Core: The center of large spheroids can be hypoxic, leading to resistance.1. Increase the incubation time with this compound to allow for better penetration. Use smaller spheroids (300-500 µm in diameter) for initial experiments. 2. Assess the expression and phosphorylation status of key proteins in the MAPK and PI3K/mTOR pathways in treated vs. untreated spheroids via Western blot or immunofluorescence. 3. Evaluate hypoxia using specific markers (e.g., HIF-1α) and assess if hypoxia is linked to resistance.
High Variability in Spheroid Size and Experimental Readouts 1. Inconsistent Initial Cell Seeding: Uneven cell numbers at the start of the experiment. 2. Cell Line Instability: The propensity of the cell line to form uniform spheroids may have changed over multiple passages. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the plate edges can affect spheroid growth.1. Ensure a homogenous single-cell suspension before seeding. Use automated cell counters for accuracy. 2. Use cells from a consistent and low passage number. 3. Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from the experimental wells.
Difficulty Imaging or Staining Spheroids 1. Inadequate Fixation and Permeabilization: Reagents may not penetrate the spheroid core. 2. Low Antibody Penetration: Antibodies may only stain the outer layers of the spheroid.1. Optimize fixation and permeabilization times. For larger spheroids, consider extending these steps.[14] 2. Increase the antibody incubation time (e.g., overnight or up to 72 hours at 4°C with gentle agitation).[14] Use smaller antibody fragments (e.g., F(ab) fragments) if available.
Low Protein Yield for Western Blotting 1. Insufficient Lysis of Spheroids: The compact nature of spheroids can make complete cell lysis challenging. 2. Low Number of Spheroids: Not enough starting material.1. Use a lysis buffer optimized for 3D structures. Incorporate mechanical disruption such as sonication or passage through a fine-gauge needle after lysis buffer addition.[15][16] 2. Pool multiple spheroids (e.g., 5-10) for each sample to ensure sufficient protein concentration for analysis.[15][16]

Visual Guides: Signaling Pathways and Workflows

TH_Z827_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12D KRAS (G12D) RTK->KRAS_G12D Activation CRAF CRAF KRAS_G12D->CRAF Binds & Activates PI3K PI3K KRAS_G12D->PI3K Activates THZ827 This compound THZ827->KRAS_G12D Inhibits MEK MEK CRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Spheroid_Formation 1. Spheroid Formation (e.g., Liquid Overlay in U-bottom plates for 3-4 days) Drug_Treatment 2. This compound Treatment (Dose-response, 72h) Spheroid_Formation->Drug_Treatment Viability_Assay 3a. Viability Assay (e.g., CellTiter-Glo® 3D) Drug_Treatment->Viability_Assay Imaging 3b. Imaging (Brightfield & Immunofluorescence) Drug_Treatment->Imaging Western_Blot 3c. Western Blot (p-ERK, p-AKT, Cleaved PARP) Drug_Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50, Spheroid Size, Protein Levels) Viability_Assay->Data_Analysis Imaging->Data_Analysis Western_Blot->Data_Analysis

References

Adjusting TH-Z827 treatment duration for optimal pERK inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TH-Z827, a selective inhibitor of KRAS(G12D), with a focus on optimizing treatment duration for maximal inhibition of phosphorylated ERK (pERK).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a mutant-selective inhibitor of KRAS(G12D). It functions by binding to the KRAS G12D mutant protein, which prevents the activation of downstream signaling pathways, including the MAPK/ERK pathway. This leads to a reduction in the levels of phosphorylated ERK (pERK), a key protein involved in cell proliferation and survival.[1]

Q2: How does this compound treatment affect pERK levels?

By inhibiting KRAS(G12D), this compound prevents the downstream signaling cascade that leads to the phosphorylation of ERK. Treatment of KRAS G12D mutant cancer cell lines, such as PANC-1 and Panc 04.03, with this compound has been shown to reduce the levels of pERK.

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

The IC50 of this compound for inhibiting KRAS(G12D) is approximately 2.4 μM. For cell-based assays, anti-proliferative effects have been observed with IC50 values of 4.4 μM in PANC-1 cells and 4.7 μM in Panc 04.03 cells. A good starting point for your experiments would be to test a concentration range around these values (e.g., 1-10 μM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How long should I treat my cells with this compound to see maximal pERK inhibition?

The optimal treatment duration to achieve maximal pERK inhibition is cell-line dependent and should be determined empirically. We recommend performing a time-course experiment to establish the ideal incubation time for your specific model system. See the detailed protocol for a "Time-Course Experiment to Determine Optimal Treatment Duration" in the Troubleshooting Guides section.

Q5: Is the inhibition of pERK by this compound reversible?

The reversibility of pERK inhibition will depend on the covalent nature of this compound's interaction with its target and the turnover rate of the target protein. To determine the duration of pERK inhibition after the removal of the compound, a washout experiment is recommended. A detailed protocol for this is provided in the Troubleshooting Guides section.

Troubleshooting Guides

Problem: No or weak pERK inhibition observed after this compound treatment.
Possible Cause Troubleshooting Step
Suboptimal Treatment Duration Perform a time-course experiment to identify the optimal incubation time for pERK inhibition in your cell line. See the detailed protocol below.
Incorrect this compound Concentration Titrate the concentration of this compound to find the optimal dose for your cell line. A good starting range is 1-10 μM.
Cell Line Insensitivity Confirm that your cell line harbors the KRAS(G12D) mutation. This compound is selective for this mutant and will not be effective in KRAS wild-type or other mutant cell lines.
Issues with Western Blotting Troubleshoot your Western blot protocol. Ensure you are using a validated pERK antibody, appropriate lysis buffers with phosphatase inhibitors, and positive controls. Refer to the detailed Western Blotting protocol below.
Problem: High background or non-specific bands on pERK Western blot.
Possible Cause Troubleshooting Step
Antibody Issues Use a highly specific and validated pERK antibody. Optimize the primary and secondary antibody concentrations.
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).
Inadequate Washing Increase the number and duration of washes between antibody incubations.
High Protein Load Reduce the amount of protein loaded onto the gel.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration for pERK Inhibition

Objective: To determine the optimal incubation time with this compound for achieving maximal inhibition of pERK in a specific cell line.

Materials:

  • KRAS(G12D) mutant cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Seeding: Seed an equal number of cells into the wells of multiple 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat the cells with the determined optimal concentration of this compound or DMSO (vehicle control).

  • Time Points: Lyse the cells at various time points after treatment (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The "0 hour" time point represents untreated cells.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein concentrations for all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against pERK (e.g., p-p44/42 MAPK Thr202/Tyr204) and total ERK.

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal for each time point. Plot the normalized pERK levels against time to determine the point of maximal inhibition.

Protocol 2: Washout Experiment to Assess Duration of pERK Inhibition

Objective: To determine how long pERK remains inhibited after the removal of this compound.

Procedure:

  • Treatment: Treat cells with this compound for the optimal duration determined in the time-course experiment.

  • Washout:

    • Remove the medium containing this compound.

    • Wash the cells twice with warm, sterile PBS.

    • Add fresh, pre-warmed complete medium without this compound.

  • Recovery Time Points: Lyse the cells at various time points after the washout (e.g., 0, 2, 4, 8, 12, 24 hours). The "0 hour" time point is immediately after the washout.

  • Western Blot Analysis: Perform Western blotting for pERK and total ERK as described in the time-course protocol.

  • Data Analysis: Quantify and normalize pERK levels to total ERK. Plot the normalized pERK levels against the recovery time to observe the rate at which pERK signaling is restored.

Protocol 3: Western Blotting for pERK and Total ERK

Objective: To detect and quantify the levels of phosphorylated and total ERK in cell lysates.

Materials:

  • Cell lysates

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2

  • Loading control antibody: Mouse anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL Western blotting detection reagents

Procedure:

  • Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Incubate the membrane with ECL reagents and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (Optional): To probe for total ERK or a loading control on the same membrane, the membrane can be stripped of the initial antibodies and then re-probed.

Data Presentation

Table 1: Hypothetical Time-Course of pERK Inhibition by this compound (10 μM)

Treatment Time (hours)Normalized pERK/Total ERK Ratio (Fold Change vs. Control)
0 (Control)1.00
10.65
20.30
40.15
80.12
120.18
240.25

Table 2: Hypothetical pERK Recovery After this compound Washout

Time After Washout (hours)Normalized pERK/Total ERK Ratio (Fold Change vs. Control)
00.15
20.25
40.40
80.65
120.85
240.95

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds GRB2/SOS GRB2/SOS RTK->GRB2/SOS Activates KRAS(G12D)-GTP KRAS(G12D)-GTP GRB2/SOS->KRAS(G12D)-GTP Activates RAF RAF KRAS(G12D)-GTP->RAF Activates This compound This compound This compound->KRAS(G12D)-GTP Inhibits MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Phosphorylation Transcription Factors Transcription Factors pERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: The KRAS/MAPK signaling pathway and the inhibitory action of this compound.

Time_Course_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Lyse at Time Points\n(0, 1, 2, 4, 8, 12, 24h) Lyse at Time Points (0, 1, 2, 4, 8, 12, 24h) Treat with this compound->Lyse at Time Points\n(0, 1, 2, 4, 8, 12, 24h) Protein Quantification Protein Quantification Lyse at Time Points\n(0, 1, 2, 4, 8, 12, 24h)->Protein Quantification Western Blot\n(pERK, Total ERK) Western Blot (pERK, Total ERK) Protein Quantification->Western Blot\n(pERK, Total ERK) Analyze Data Analyze Data Western Blot\n(pERK, Total ERK)->Analyze Data

Caption: Experimental workflow for a time-course analysis of pERK inhibition.

Washout_Workflow Treat with this compound\n(Optimal Duration) Treat with this compound (Optimal Duration) Washout this compound Washout this compound Treat with this compound\n(Optimal Duration)->Washout this compound Add Fresh Media Add Fresh Media Washout this compound->Add Fresh Media Lyse at Time Points\n(0, 2, 4, 8, 12, 24h) Lyse at Time Points (0, 2, 4, 8, 12, 24h) Add Fresh Media->Lyse at Time Points\n(0, 2, 4, 8, 12, 24h) Western Blot\n(pERK, Total ERK) Western Blot (pERK, Total ERK) Lyse at Time Points\n(0, 2, 4, 8, 12, 24h)->Western Blot\n(pERK, Total ERK) Analyze Recovery Analyze Recovery Western Blot\n(pERK, Total ERK)->Analyze Recovery

Caption: Experimental workflow for a washout experiment to assess pERK recovery.

References

Technical Support Center: Overcoming Limitations of TH-Z827 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the KRAS(G12D) inhibitor, TH-Z827, in in vivo experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its mechanism of action? This compound is a mutant-selective inhibitor of KRAS(G12D). It works by forming a salt bridge with the Asp12 residue of the mutant KRAS protein, which inhibits the interaction with its downstream effectors.[1] This blockade disrupts signaling through the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, thereby inhibiting cancer cell proliferation.[2]
Which cancer models are suitable for in vivo studies with this compound? This compound has been shown to be effective in pancreatic cancer models. Commonly used cell lines for xenograft studies include Panc 04.03 (human pancreatic adenocarcinoma) and KPC (genetically engineered mouse model of pancreatic cancer).[2] BALB/c nude mice are a suitable host for Panc 04.03 xenografts, while C57BL/6 mice are used for the syngeneic KPC model.[2]
What is the recommended dose for this compound in vivo? In mouse models, this compound has been administered intraperitoneally at doses ranging from 10 mg/kg to 30 mg/kg.[2] A dose-dependent reduction in tumor volume has been observed within this range.[2]
What are the known limitations of this compound in vivo? The primary limitation observed in vivo is dose-dependent toxicity, specifically weight loss, at higher doses (e.g., 30 mg/kg).[2] This suggests potential off-target effects that can impact the overall health of the animal model.
Can this compound be used in combination with other therapies? Yes, this compound has shown synergistic effects when combined with an anti-PD-1 antibody in a KPC mouse model.[1] This combination has been shown to lead to a more significant decrease in tumor volume compared to either monotherapy.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Significant body weight loss in mice treated with this compound. This is a known dose-dependent toxicity of this compound, likely due to off-target effects.• Reduce the dose of this compound to 10 mg/kg, which has been shown to be effective with less toxicity.[2]• Monitor body weight daily and consider a dose reduction or temporary cessation of treatment if weight loss exceeds 15-20% of baseline.• Ensure adequate hydration and nutrition for the animals.
Suboptimal tumor growth inhibition with this compound monotherapy. • Insufficient dose.• Tumor heterogeneity and resistance mechanisms.• If toxicity is not a concern, consider a dose escalation up to 30 mg/kg, while closely monitoring for weight loss.[2]• Implement a combination therapy regimen with an anti-PD-1 antibody to enhance the anti-tumor response.[1]
Difficulty establishing Panc 04.03 xenograft tumors. • Low cell viability.• Incorrect injection technique or cell number.• Ensure Panc 04.03 cells are in the exponential growth phase before harvesting for injection.• Use a cell suspension of 1 x 10^7 cells in a volume of 100 µL per mouse for subcutaneous injection in BALB/c nude mice.[3] For orthotopic injection into the pancreas, use 1 x 10^6 cells in 50 µL.[4]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (µM)
Panc 04.03Pancreatic Adenocarcinoma4.7[2]
PANC-1Pancreatic Adenocarcinoma4.4[2]

Table 2: In Vivo Efficacy and Toxicity of this compound

Animal ModelTreatment GroupDoseAdministration RouteTumor Volume ReductionBody Weight Change
BALB/c nude mice (Panc 04.03 xenograft)This compound10 mg/kgIntraperitonealSignificantMinimal
BALB/c nude mice (Panc 04.03 xenograft)This compound30 mg/kgIntraperitonealMore significantObserved weight loss[2]
C57BL/6 mice (KPC model)This compound + anti-PD-110 mg/kg + 100 µ g/dose IntraperitonealSynergistic reductionNot specified

Experimental Protocols

Panc 04.03 Xenograft Model Protocol
  • Cell Culture: Culture Panc 04.03 cells in RPMI-1640 medium supplemented with 15% fetal bovine serum and 20 Units/mL human recombinant insulin at 37°C in a 5% CO2 incubator.

  • Cell Preparation for Injection:

    • Harvest cells during the exponential growth phase using 0.25% Trypsin-EDTA.

    • Wash the cells with serum-free medium and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10^8 cells/mL for subcutaneous injection or 2 x 10^7 cells/mL for orthotopic injection.[4]

    • Cell viability should be >95% as determined by trypan blue exclusion.

  • Animal Model: Use female athymic nude mice (BALB/c background), 6-8 weeks old.

  • Subcutaneous Injection:

    • Inject 100 µL of the cell suspension (1 x 10^7 cells) subcutaneously into the flank of each mouse.[3]

    • Monitor tumor growth by caliper measurements twice a week.

  • Orthotopic Injection:

    • Anesthetize the mouse. Make a small incision in the left abdominal flank to expose the pancreas.

    • Inject 50 µL of the cell suspension (1 x 10^6 cells) into the tail of the pancreas.[4]

    • Close the incision with sutures or surgical clips.

Combination Therapy Protocol: this compound and Anti-PD-1 Antibody
  • Animal Model: Use C57BL/6 mice bearing tumors derived from KPC cells.

  • Drug Preparation:

    • Prepare this compound in a suitable vehicle (e.g., PBS) for intraperitoneal injection.

    • Dilute the anti-PD-1 antibody in sterile PBS.

  • Dosing and Schedule:

    • Administer this compound at a dose of 10 mg/kg via intraperitoneal injection.

    • Administer the anti-PD-1 antibody at a dose of 100 µg per mouse via intraperitoneal injection.

    • A representative dosing schedule involves administering both agents every 3-4 days for a specified duration, as detailed in the source literature (Mao et al., Cell Discovery, 2022).

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS(G12D)-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TH_Z827 This compound TH_Z827->KRAS_GTP Inhibits

Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vivo studies of this compound.

References

TH-Z827 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of the KRAS(G12D) inhibitor, TH-Z827. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: The solid form of this compound should be stored in a cool and dry place. For long-term storage, it is recommended to keep the compound at 0-4°C.[1] Ensure the container is tightly sealed to protect it from moisture and air.

Q2: What is the recommended storage condition for this compound in solution?

A2: Once this compound is dissolved in a solvent such as DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C for long-term use.[1]

Q3: How long can I store this compound solutions?

A3: For optimal performance, it is recommended to use freshly prepared solutions. If a stock solution is stored at -20°C for more than one month, its efficacy should be re-verified.[1] Once an aliquot is thawed, it can be kept at 4°C for up to two weeks.[1]

Q4: Is this compound sensitive to light?

Q5: What solvents are compatible with this compound?

A5: The solubility of this compound in common laboratory solvents is a key consideration for preparing stock solutions. Please refer to the solubility data table below. Always use high-purity, anhydrous solvents to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no compound activity in my assay. Improper storage of the compound leading to degradation.Verify that the solid compound and its solutions have been stored according to the recommended conditions (see FAQs). If in doubt, use a fresh vial of the compound to prepare a new stock solution.
Repeated freeze-thaw cycles of the stock solution.Always aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.[1]
Incorrect solvent or poor solubility.Ensure the compound is fully dissolved in the appropriate solvent at the desired concentration. Sonication may aid in dissolution. Refer to the solubility data table.
Precipitate observed in my thawed stock solution. The compound has come out of solution during freezing.Gently warm the vial to room temperature and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, the solution may be supersaturated or degraded, and a new solution should be prepared.
The solvent has absorbed water, reducing solubility.Use anhydrous grade solvents and store them properly to prevent water absorption.
Inconsistent results between experiments. Degradation of the working solution.Prepare fresh working solutions from a frozen stock aliquot for each experiment. Do not store diluted working solutions for extended periods.
Variation in compound concentration due to solvent evaporation.Ensure vials are tightly sealed during storage and handling to prevent solvent evaporation, which can alter the compound concentration.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Duration Additional Notes
Solid (Powder)0-4°CLong-termStore in a tightly sealed container in a dry place.[1]
Stock Solution (in DMSO)-20°C or -80°CUp to 1 month (re-verify efficacy after)[1]Aliquot to avoid repeated freeze-thaw cycles.[1] Protect from light.
Thawed Aliquot4°CUp to 2 weeks[1]Use for preparing working solutions.
Table 2: Solubility of this compound in Common Solvents (Exemplary Data)
Solvent Solubility
DMSO> 45 mg/mL
H₂O< 1 mg/mL

Note: This data is based on general information for similar compounds and should be confirmed with the product's Certificate of Analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Aseptic Handling: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, sterile, light-protecting (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: General Workflow for Assessing Compound Stability

This workflow provides a general approach to assess the stability of this compound under specific experimental conditions.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_solution Prepare fresh this compound solution initial_analysis Perform initial analysis (e.g., HPLC, LC-MS) for t=0 prep_solution->initial_analysis condition1 Store at Condition 1 (e.g., 4°C, light protected) initial_analysis->condition1 condition2 Store at Condition 2 (e.g., room temp, light exposed) initial_analysis->condition2 condition3 Store at Condition 3 (e.g., 37°C, in media) initial_analysis->condition3 analysis1 Analyze at t=x hours condition1->analysis1 condition2->analysis1 condition3->analysis1 analysis2 Analyze at t=y hours analysis1->analysis2 analysis3 Analyze at t=z hours analysis2->analysis3 compare Compare results to t=0 analysis3->compare determine Determine degradation rate and stable conditions compare->determine

Caption: General workflow for evaluating the stability of this compound.

Mandatory Visualization

KRAS Signaling Pathway and Inhibition by this compound

The following diagram illustrates the simplified KRAS signaling pathway and the mechanism of action for this compound. This compound is a selective inhibitor of the KRAS(G12D) mutant protein, preventing its interaction with downstream effectors like CRAF and subsequently inhibiting signaling cascades such as the MAPK and PI3K/mTOR pathways.[2][3]

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_signaling Signaling Cascades cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS KRAS_GDP KRAS(G12D)-GDP (Inactive) SOS->KRAS_GDP Activates KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12D) CRAF CRAF KRAS_GTP->CRAF PI3K PI3K KRAS_GTP->PI3K MAPK MAPK Pathway (pERK) CRAF->MAPK PI3K_mTOR PI3K/mTOR Pathway (pAKT) PI3K->PI3K_mTOR Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_mTOR->Proliferation THZ827 This compound THZ827->KRAS_GTP Inhibits Interaction with Effectors

Caption: Inhibition of KRAS(G12D) signaling by this compound.

References

Dealing with batch-to-batch variability of TH-Z827

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TH-Z827. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges arising from the use of this compound, with a specific focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the KRAS(G12D) mutant protein.[1][2] It functions by blocking the interaction between KRAS(G12D) and its effector protein, CRAF.[1][3] This inhibition prevents the activation of downstream signaling pathways, namely the MAPK and PI3K/mTOR pathways, which are crucial for cell proliferation and survival.[1][3] this compound has been shown to not bind to KRAS(WT) or KRAS(G12C).[4][1][5]

Q2: We are observing different IC50 values for this compound between different lots. Why is this happening and what can we do?

A2: Batch-to-batch variation in the potency of small molecule inhibitors is a known issue that can arise from minor differences in purity, isomeric composition, or the presence of trace impurities from the synthesis process. To mitigate this, we recommend the following:

  • Internal Quality Control: Perform a dose-response curve for each new lot of this compound upon receipt to determine its specific IC50 in your assay system.

  • Standardized Protocols: Ensure that all experimental parameters, including cell density, passage number, serum concentration, and incubation times, are kept consistent across experiments.

  • Reference Lot: If possible, maintain a small amount of a previously characterized "gold standard" lot to run alongside new batches for direct comparison.

Q3: Our in vivo experiments with this compound are showing inconsistent tumor growth inhibition and some toxicity. Could this be related to batch variability?

A3: Yes, inconsistencies in in vivo efficacy and toxicity can be linked to batch-to-batch variability. In a study using a xenograft model with Panc 04.03 cells, this compound demonstrated dose-dependent tumor volume reduction at 10-30 mg/kg.[1][3] However, weight loss was observed at the 30 mg/kg dose, suggesting potential off-target effects or toxicity.[1][3] Variability in the purity or composition of different batches could exacerbate these effects. We recommend performing a small pilot study with each new batch to establish the maximum tolerated dose (MTD) before proceeding with large-scale efficacy studies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent IC50 values in cell proliferation assays Batch-to-batch variability in compound purity or activity.Qualify each new lot by generating a full dose-response curve. Standardize cell culture conditions, including cell line authentication, passage number, and seeding density.
Cell line instability or misidentification.Perform regular cell line authentication.
Reduced or no inhibition of pERK/pAKT signaling Incorrect compound concentration.Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment.
Sub-optimal antibody performance in Western blotting.Validate primary and secondary antibodies. Run positive and negative controls.
Unexpected cell toxicity or off-target effects Higher than expected potency of a new batch.Re-evaluate the dose-response and consider using a lower concentration range.
Presence of impurities from synthesis.If possible, obtain a certificate of analysis for the specific lot to check for purity.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo activity of this compound.

Parameter Value Assay/Model System Reference
IC50 (KRAS(G12D) inhibition) 2.4 µMSOS-catalyzed nucleotide exchange assay[4][1][2][5]
IC50 (KRAS(G12D)-CRAF interaction) 42 µMSplit-luciferase reporter system[1][3][6]
IC50 (PANC-1 cell proliferation) 4.4 µMPancreatic cancer cell line[1][3][6]
IC50 (Panc 04.03 cell proliferation) 4.7 µMPancreatic cancer cell line[1][3][6]
In vivo Efficacy Significant tumor volume reductionPanc 04.03 xenograft model (10-30 mg/kg)[1][3]

Signaling Pathway Diagram

The following diagram illustrates the targeted signaling pathway of this compound.

TH_Z827_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS(G12D)-GDP (Inactive) KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis CRAF CRAF KRAS_GTP->CRAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Activates GAP GTPase Activating Protein (GAP) GAP->KRAS_GTP Inactivates TH_Z827 This compound TH_Z827->KRAS_GTP Inhibits CRAF Interaction MEK MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound signaling pathway.

Experimental Protocols

Cell Proliferation Assay

  • Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1 or Panc 04.03) in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to attach overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Western Blot for pERK and pAKT

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a new batch of this compound.

TH_Z827_Workflow Start Receive New Batch of this compound QC Internal QC: Confirm Identity and Purity (if possible) Start->QC Stock_Prep Prepare and Aliquot Stock Solution QC->Stock_Prep Dose_Response Perform Dose-Response Cell Proliferation Assay Stock_Prep->Dose_Response Compare_IC50 Compare IC50 to Previous Batches Dose_Response->Compare_IC50 Consistent IC50 is Consistent Compare_IC50->Consistent Yes Inconsistent IC50 is Inconsistent Compare_IC50->Inconsistent No Proceed Proceed with Further Experiments Consistent->Proceed Troubleshoot Troubleshoot Assay (See Guide) Inconsistent->Troubleshoot Contact_Support Contact Technical Support Troubleshoot->Contact_Support

Caption: New batch evaluation workflow.

References

Validation & Comparative

A Comparative Analysis of TH-Z827 and TH-Z835: Potency and Efficacy in Targeting KRAS(G12D)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two novel inhibitors, TH-Z827 and TH-Z835, reveals significant insights into their potential as therapeutic agents against KRAS(G12D)-mutated cancers. This guide provides a comprehensive comparison of their potency and efficacy, supported by experimental data, to inform researchers and drug development professionals.

Both this compound and TH-Z835 are mutant-selective inhibitors that target the KRAS(G12D) oncoprotein, a critical driver in numerous cancers, including pancreatic cancer.[1][2] These compounds operate through a novel mechanism, forming a salt bridge with the Asp12 residue of the mutant KRAS protein, thereby inhibiting its function.[1][3] This interaction is crucial for their specificity, as they do not bind to wild-type KRAS or the G12C mutant.[4][5]

Potency Comparison: In Vitro Inhibition

Experimental data demonstrates that while both compounds are effective, TH-Z835 exhibits superior potency in inhibiting KRAS(G12D) activity. This is evident in biochemical assays measuring the inhibition of SOS-catalyzed nucleotide exchange.

CompoundTargetIC50 (μM)Assay
TH-Z835 KRAS(G12D)1.6SOS-catalyzed nucleotide exchange
This compound KRAS(G12D)2.4SOS-catalyzed nucleotide exchange

Table 1: Biochemical Potency of this compound and TH-Z835 against KRAS(G12D). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target by 50%. A lower IC50 indicates greater potency.[4][6][7]

Efficacy in Cellular Models

The enhanced potency of TH-Z835 translates to greater efficacy in cellular contexts. In pancreatic cancer cell lines harboring the KRAS(G12D) mutation, TH-Z835 demonstrates more potent anti-proliferative effects and a stronger impact on downstream signaling pathways.

Anti-Proliferative Activity
CompoundCell LineMutationIC50 (μM)
TH-Z835 PANC-1KRAS(G12D)<0.5
KPCKRAS(G12D)<0.5
This compound PANC-1KRAS(G12D)4.4
Panc 04.03KRAS(G12D)4.7

Table 2: Anti-proliferative efficacy of this compound and TH-Z835 in KRAS(G12D) mutant cancer cell lines.[4][5]

Inhibition of Downstream Signaling

Both inhibitors effectively suppress the MAPK and PI3K/mTOR signaling pathways, which are aberrantly activated by mutant KRAS. TH-Z835, however, achieves this at lower concentrations.

CompoundCell LineDownstream TargetIC50 (μM)
TH-Z835 PANC-1pERK<2.5
This compound PANC-1pERK>2.5 (less potent than TH-Z835)
This compound Panc 04.03pERK, pAKTEffective reduction observed

Table 3: Inhibition of downstream signaling pathways by this compound and TH-Z835.[4][8][9]

In Vivo Efficacy

In preclinical mouse xenograft models of pancreatic cancer, both compounds have demonstrated the ability to reduce tumor volume.[3][4] TH-Z835, in particular, has shown significant anti-tumor effects and has been observed to synergize with anti-PD-1 antibody therapy.[3][10] However, it is important to note that off-target effects have been suggested for both inhibitors, with this compound causing weight loss at higher doses.[4]

Mechanism of Action and Signaling Pathway

This compound and TH-Z835 inhibit the function of mutant KRAS(G12D) by binding to the protein and preventing it from interacting with its downstream effectors, such as CRAF. This disrupts the subsequent activation of the MAPK and PI3K/mTOR signaling cascades, which are critical for cell proliferation and survival.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor KRAS_G12D KRAS(G12D) (Active GTP-bound) Growth Factor Receptor->KRAS_G12D Activates CRAF CRAF KRAS_G12D->CRAF PI3K PI3K KRAS_G12D->PI3K MEK MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound / TH-Z835 Inhibitor->KRAS_G12D Inhibits

Figure 1: Simplified KRAS signaling pathway and the inhibitory action of this compound/TH-Z835.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented in this guide.

SOS-Catalyzed Nucleotide Exchange Assay

This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog (mant-GTP) on the KRAS protein, a reaction catalyzed by the guanine nucleotide exchange factor SOS. The IC50 is determined by measuring the fluorescence signal at various inhibitor concentrations.

nucleotide_exchange_assay KRAS(G12D)-GDP KRAS(G12D)-GDP KRAS(G12D)-mant-GTP KRAS(G12D)-mant-GTP (Fluorescent Signal) KRAS(G12D)-GDP->KRAS(G12D)-mant-GTP SOS-catalyzed exchange mant-GTP mant-GTP (Fluorescent) mant-GTP->KRAS(G12D)-mant-GTP SOS SOS Inhibitor This compound or TH-Z835 Inhibitor->KRAS(G12D)-GDP Inhibits exchange

References

A Head-to-Head Battle for KRAS(G12D) Inhibition: TH-Z827 vs. MRTX1133

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical profiles of two prominent KRAS(G12D) inhibitors.

The KRAS oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in cancer therapy. However, recent breakthroughs have led to the development of potent and selective inhibitors. This guide provides an in-depth comparison of two such molecules, TH-Z827 and MRTX1133, focusing on their mechanism of action, preclinical efficacy, and the experimental data supporting their development.

Mechanism of Action: Distinct Approaches to a Common Target

Both this compound and MRTX1133 are small molecule inhibitors that target the KRAS(G12D) mutant protein, but they achieve this through different binding mechanisms.

MRTX1133 , developed by Mirati Therapeutics, is a non-covalent inhibitor that binds with high affinity to the inactive, GDP-bound state of KRAS(G12D).[1][2] This binding occurs in the switch-II pocket of the protein, a key region for interaction with downstream effector proteins.[2] By locking KRAS(G12D) in its inactive conformation, MRTX1133 prevents the SOS1-catalyzed nucleotide exchange to the active GTP-bound state, thereby inhibiting downstream signaling pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][2] Molecular dynamics simulations suggest that MRTX1133 binding stabilizes the switch II region and leaves the switch I region in a dynamically inactive conformation.[3]

This compound , on the other hand, employs a novel strategy based on the formation of a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein.[4] This interaction, involving the piperazine moiety of the inhibitor, mimics the covalent bond formed by KRAS(G12C) inhibitors with the cysteine residue.[4][5] Crystallographic studies have confirmed that this compound induces the formation of an allosteric pocket under the switch-II region and can bind to both the GDP-bound and GTP-bound forms of KRAS(G12D).[4][6] This binding disrupts the interaction between KRAS(G12D) and its downstream effector, CRAF.[7][8]

Preclinical Efficacy: A Comparative Overview

Both inhibitors have demonstrated promising anti-tumor activity in preclinical models. The following tables summarize the available quantitative data for in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound and MRTX1133

InhibitorAssay TypeTarget/Cell LineIC50 ValueReference
This compound SOS-catalyzed Nucleotide ExchangeKRAS(G12D)2.4 µM[7][8]
KRAS(G12D)-CRAF Interaction-42 µM[7][8]
Cell ViabilityPANC-1 (Pancreatic Cancer, KRAS G12D)4.4 µM[7]
Cell ViabilityPanc 04.03 (Pancreatic Cancer, KRAS G12D)4.7 µM[7]
MRTX1133 Biochemical HTRF Assay (Binding to GDP-bound KRAS G12D)KRAS(G12D)<2 nM[1]
ERK PhosphorylationAGS (Gastric Cancer, KRAS G12D)2 nM[2]
Cell Viability (2D)AGS (Gastric Cancer, KRAS G12D)6 nM[2]
Cell ViabilityPanel of KRAS G12D mutant cell linesMedian IC50 ~5 nM[9]

Table 2: In Vivo Anti-Tumor Efficacy of this compound and MRTX1133

InhibitorCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
This compound Panc 04.03 Xenograft (Nude Mice)10-30 mg/kg, IPSignificant, dose-dependent tumor volume reduction[7]
MRTX1133 HPAC Xenograft (Pancreatic Cancer)30 mg/kg, IP, BID85% regression[1]
AGS Xenograft (Gastric Cancer)3 mg/kg, IP, BID94% TGI[2]
AGS Xenograft (Gastric Cancer)10 mg/kg, IP, BID-62% regression[2]
AGS Xenograft (Gastric Cancer)30 mg/kg, IP, BID-73% regression[2]
KRAS G12D PDAC XenograftsVariousMarked tumor regression (≥30%) in 8 of 11 models[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS(G12D)-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TH_Z827 This compound TH_Z827->KRAS_GDP Binds via salt bridge TH_Z827->KRAS_GTP Binds via salt bridge MRTX1133 MRTX1133 MRTX1133->KRAS_GDP Binds and stabilizes inactive state

Caption: KRAS(G12D) signaling pathway and points of inhibition by this compound and MRTX1133.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Assays (e.g., Nucleotide Exchange) Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Western_Blot Western Blot (pERK, pAKT) Xenograft Tumor Cell Implantation (Xenograft Model) Treatment Inhibitor Treatment Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD Inhibitor This compound or MRTX1133 Inhibitor->Biochemical Inhibitor->Cell_Viability Inhibitor->Western_Blot Inhibitor->Treatment

Caption: General experimental workflow for preclinical evaluation of KRAS(G12D) inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and MRTX1133.

Cell Viability Assay (MTT/CellTiter-Glo)
  • Cell Seeding: Cancer cell lines harboring the KRAS(G12D) mutation (e.g., PANC-1, Panc 04.03, AGS) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the inhibitor (this compound or MRTX1133) or DMSO as a vehicle control. A typical concentration range is from 0.1 nM to 100 µM.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: An equal volume of CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, luminescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Western Blot for pERK and pAKT Inhibition
  • Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of the inhibitor for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Human pancreatic or other cancer cells with the KRAS(G12D) mutation (e.g., Panc 04.03, HPAC) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. The inhibitor (this compound or MRTX1133) is administered via a specified route (e.g., intraperitoneal injection) and schedule (e.g., once or twice daily). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) or tumor regression is calculated.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as western blotting for pERK levels, to confirm target engagement in vivo.

SOS-Catalyzed Nucleotide Exchange Assay
  • Protein Preparation: Recombinant KRAS(G12D) protein is loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP).

  • Reaction Initiation: The nucleotide exchange reaction is initiated by adding the guanine nucleotide exchange factor SOS1 and an excess of unlabeled GTP to the KRAS(G12D)-BODIPY-GDP complex in the presence of varying concentrations of the inhibitor.

  • Fluorescence Measurement: The dissociation of the fluorescent GDP analog from KRAS(G12D) is monitored over time by measuring the decrease in fluorescence.

  • Data Analysis: The rate of nucleotide exchange is calculated, and the IC50 value for the inhibitor is determined.

Conclusion

Both this compound and MRTX1133 represent significant advancements in the quest to drug the once-elusive KRAS(G12D) target. MRTX1133 demonstrates remarkable potency in the low nanomolar range in cellular assays and induces significant tumor regression in vivo.[1][2][9] Its non-covalent binding to the inactive state of KRAS(G12D) is a well-characterized mechanism.[1][2] this compound, with its unique salt-bridge formation mechanism, also shows promising anti-proliferative effects and in vivo efficacy, albeit with IC50 values in the micromolar range in the reported assays.[4][7] The potential for off-target effects with this compound at higher doses has been noted.[7]

This guide provides a snapshot of the publicly available preclinical data for these two inhibitors. Further head-to-head studies under identical experimental conditions will be crucial for a definitive comparison of their therapeutic potential. The distinct mechanisms of action of these compounds may also offer opportunities for combination therapies or for overcoming potential resistance mechanisms. As these and other KRAS(G12D) inhibitors progress through clinical development, the insights gained from these foundational preclinical studies will be invaluable.

References

A Comparative Analysis of TH-Z827 and Pan-RAS Inhibitors: Selectivity and Biochemical Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the selectivity of the KRAS(G12D)-specific inhibitor, TH-Z827, reveals a distinct profile when compared to a panel of pan-RAS inhibitors, including RMC-6236, BI-2852, and the multivalent inhibitor 3144. This guide provides a comprehensive comparison of their biochemical activities, selectivity against various RAS isoforms and mutants, and the experimental methodologies used for their evaluation, offering valuable insights for researchers in oncology and drug discovery.

This comparative guide outlines the key differentiators between these inhibitors, focusing on their binding affinities and inhibitory concentrations. The data presented underscores the diverse strategies being employed to target RAS-driven cancers, from mutant-specific approaches to broad-spectrum inhibition.

Data Presentation: Quantitative Comparison of Inhibitor Activity

The following tables summarize the available quantitative data for this compound and the selected pan-RAS inhibitors. This data allows for a direct comparison of their potency and selectivity.

Table 1: Biochemical Activity of RAS Inhibitors

InhibitorTargetAssay TypeMeasurementValueReference
This compound KRAS(G12D)SOS-catalyzed Nucleotide ExchangeIC502.4 µM[1]
KRAS(G12D)-CRAF InteractionSplit-Luciferase ReporterIC5042 µM[1]
KRAS(G12C)SOS-catalyzed Nucleotide ExchangeIC5020 µM[1]
RMC-6236 KRAS(G12V)RAS-RAF BindingEC50Not specified[2]
KRAS(G12D)RAS-RAF BindingEC50Not specified[2]
KRAS(WT)RAS-RAF BindingEC50Not specified[2]
NRAS(WT)RAS-RAF BindingEC50Not specified[2]
HRAS(WT)RAS-RAF BindingEC50Not specified[2]
BI-2852 GTP-KRAS(G12D):SOS1AlphaScreenIC50490 nM[3]
GTP-KRAS(G12D):CRAFBiochemical AssayIC50770 nM[3]
GTP-KRAS(G12D):PI3KαBiochemical AssayIC50500 nM[3]
ADT-007 KRAS(G13D) HCT-116 cellsCell Growth (Cell Titer Glo)IC505 nM[4]
KRAS(G12C) MIA PaCa-2 cellsCell Growth (Cell Titer Glo)IC502 nM[4]
RAS(WT) HT-29 cellsCell Growth (Cell Titer Glo)IC50493 nM[4]
Compound 3144 KRAS(G12D)Isothermal Titration CalorimetryKd4.7 µM[5]
KRAS(WT)Isothermal Titration CalorimetryKd17 µM[5]
HRASIsothermal Titration CalorimetryKd6.6 µM[5]
NRASIsothermal Titration CalorimetryKd3.7 µM[5]

Table 2: Binding Affinity of RAS Inhibitors

InhibitorTargetAssay TypeMeasurementValueReference
This compound KRAS(WT)Isothermal Titration CalorimetryBindingNo measurable binding[1]
KRAS(G12C)Isothermal Titration CalorimetryBindingNo measurable binding[1]
RMC-6236 KRAS(G12V) (binary complex with CypA)Not SpecifiedKD2131 nM[2]
KRAS(G12D) (binary complex with CypA)Not SpecifiedKD2364 nM[2]
KRAS(WT) (binary complex with CypA)Not SpecifiedKD2154 nM[2]
BI-2852 KRAS(G12D)Isothermal Titration CalorimetryKd740 nM[3]
ADT-007 KRAS in HCT-116 cell lysatesCellular Thermal Shift AssayEC500.45 nM[6]
KRAS(G12C) in HEK293 cellsCellular Thermal Shift AssayEC506.7 nM[6]
Compound 3144 KRAS(G12D)Isothermal Titration CalorimetryKd4.7 µM[5]
KRAS(WT)Isothermal Titration CalorimetryKd17 µM[5]
HRASIsothermal Titration CalorimetryKd6.6 µM[5]
NRASIsothermal Titration CalorimetryKd3.7 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of the key experimental protocols cited in this guide.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of interactions in solution.[7] It directly measures the heat released or absorbed during a binding event.

  • Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (RAS protein) at a constant temperature. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.

  • Procedure:

    • The sample cell is filled with a solution of the purified RAS protein of known concentration.

    • The injection syringe is filled with a solution of the inhibitor, typically at a 10-fold higher concentration.

    • A series of small, precisely measured injections of the inhibitor solution are made into the sample cell.

    • The heat change after each injection is detected by the calorimeter.

    • The data are integrated to generate a binding isotherm, which is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

SOS-catalyzed Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on RAS, a critical step in RAS activation, which is catalyzed by the guanine nucleotide exchange factor (GEF) Son of Sevenless (SOS).[8][9]

  • Principle: The assay monitors the binding of a fluorescently labeled GTP analog to GDP-loaded RAS in the presence of SOS1. Inhibition of this process by a compound results in a decrease in the fluorescence signal.[8]

  • Procedure:

    • GDP-loaded KRAS protein is incubated with the inhibitor at various concentrations.

    • The catalytic domain of SOS1 (SOScat) and a fluorescent GTP analog (e.g., BODIPY-GTP) are added to the mixture.[8]

    • The increase in fluorescence, corresponding to the binding of the fluorescent GTP to KRAS, is monitored over time using a fluorescence plate reader.

    • The initial rate of nucleotide exchange is calculated for each inhibitor concentration.

    • IC50 values are determined by plotting the rate of nucleotide exchange against the inhibitor concentration.

RAS-RAF Binding Assay

This assay evaluates the ability of an inhibitor to disrupt the interaction between activated RAS and its downstream effector, RAF kinase.

  • Principle: This assay often utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Activated, GTP-bound RAS is labeled with a donor fluorophore, and the RAS-binding domain (RBD) of RAF is labeled with an acceptor fluorophore. When in close proximity (i.e., when RAS and RAF are bound), excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.[10]

  • Procedure:

    • GTP-loaded, donor-labeled RAS protein is incubated with the test inhibitor at various concentrations.

    • Acceptor-labeled RAF-RBD is added to the wells.

    • The mixture is incubated to allow for binding to occur.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

    • The percentage of inhibition is calculated for each inhibitor concentration, and IC50 values are determined by plotting the inhibition percentage against the inhibitor concentration.

Visualizations

The following diagrams illustrate the RAS signaling pathway and a typical experimental workflow for evaluating RAS inhibitors.

RAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: The RAS signaling pathway, a key regulator of cell proliferation and survival.

Experimental_Workflow start Start: Candidate Inhibitor biochemical_assays Biochemical Assays start->biochemical_assays itc Isothermal Titration Calorimetry (ITC) (Binding Affinity - Kd) biochemical_assays->itc exchange_assay SOS-catalyzed Nucleotide Exchange Assay (Functional Inhibition - IC50) biochemical_assays->exchange_assay effector_binding RAS-Effector Binding Assay (Functional Inhibition - IC50) biochemical_assays->effector_binding cellular_assays Cell-based Assays biochemical_assays->cellular_assays selectivity_profiling Selectivity Profiling itc->selectivity_profiling exchange_assay->selectivity_profiling effector_binding->selectivity_profiling proliferation Cell Proliferation Assay (Cellular Potency - IC50) cellular_assays->proliferation downstream_signaling Western Blot for p-ERK, p-AKT (Pathway Inhibition) cellular_assays->downstream_signaling proliferation->selectivity_profiling downstream_signaling->selectivity_profiling ras_panel Test against a panel of RAS isoforms and mutants selectivity_profiling->ras_panel end End: Characterized Inhibitor ras_panel->end

Caption: A logical workflow for the evaluation of RAS inhibitor selectivity.

References

A Comparative Guide to the In Vivo Efficacy of TH-Z827 and Other KRAS G12D Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The KRAS G12D mutation is a key driver in a significant portion of cancers, including pancreatic, colorectal, and lung cancers, making it a critical target for novel therapeutic development. This guide provides an objective comparison of the in vivo efficacy of TH-Z827, a mutant-selective KRAS G12D inhibitor, with other emerging inhibitors targeting the same mutation. The information presented is supported by available preclinical experimental data to aid researchers in their evaluation of these compounds.

In Vivo Efficacy Comparison

The following table summarizes the available quantitative data on the in vivo efficacy of this compound and other notable KRAS G12D inhibitors from preclinical studies. These studies primarily utilize xenograft models, where human cancer cells are implanted into immunodeficient mice.

InhibitorCancer ModelDosingEfficacyReference
This compound Panc 04.03 (Pancreatic Cancer) Xenograft10-30 mg/kg, intraperitoneallySignificantly reduces tumor volumes in a dose-dependent manner.[1][1]
MRTX1133 Panc 04.03 (Pancreatic Cancer) Xenograft3 mg/kg BID, intraperitoneally94% tumor growth inhibition.[2][2]
10 mg/kg BID, intraperitoneally-62% tumor regression.[2][2]
30 mg/kg BID, intraperitoneally-73% tumor regression.[2][2]
HPAC (Pancreatic Cancer) Xenograft30 mg/kg BID, intraperitoneally85% tumor regression.[3][3]
HRS-4642 AsPC-1 (Pancreatic Cancer) Xenograft3.75, 7.5, and 15 mg/kg, intravenouslySignificantly inhibited tumor volumes.
GP2d (Colorectal Cancer) Xenograft3.75, 7.5, and 15 mg/kg, intravenouslySignificantly inhibited tumor volumes.
Lung Adenocarcinoma PDX7.5 and 15 mg/kg, intravenouslyComplete tumor eradication.
INCB161734 Multiple Pancreatic and Colorectal Cancer XenograftsNot specifiedSignificant tumor growth inhibition, growth arrest, and/or regression.
QTX3034 HPAC (Pancreatic) and GP2D (Colorectal) XenograftsTwice daily (BID), oralTumor regression in 100% of animals.[4][5][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for in vivo xenograft studies used to evaluate the efficacy of KRAS G12D inhibitors. Specific details for each inhibitor may vary and should be consulted in the primary literature.

General Subcutaneous Xenograft Model Protocol
  • Cell Culture: Human cancer cell lines harboring the KRAS G12D mutation (e.g., Panc 04.03, HPAC, AsPC-1) are cultured in appropriate media and conditions to ensure logarithmic growth.

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-scid gamma) are typically used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 10 x 10^6) are suspended in a sterile solution (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into control (vehicle) and treatment groups. The inhibitor is administered at specified doses and schedules (e.g., daily, twice daily) via the appropriate route (e.g., intraperitoneal or oral gavage).

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often the percentage of tumor growth inhibition (TGI) or tumor regression compared to the control group.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as measuring the levels of downstream signaling proteins (e.g., pERK) to confirm target engagement.

Visualizing Key Pathways and Processes

To better understand the context of these in vivo studies, the following diagrams illustrate the KRAS G12D signaling pathway and a typical experimental workflow.

KRAS_G12D_Signaling_Pathway KRAS G12D Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS G12D-GDP (Inactive) GRB2_SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS G12D-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K G12D_Inhibitor G12D Inhibitor (e.g., this compound) G12D_Inhibitor->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS G12D signaling cascade and the point of intervention for G12D inhibitors.

In_Vivo_Efficacy_Workflow In Vivo Efficacy Study Workflow Cell_Culture 1. Cell Line Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment (Inhibitor vs. Vehicle) Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis 7. Data Analysis (TGI/Regression) Data_Collection->Analysis Endpoint 8. Study Endpoint & Tissue Collection Analysis->Endpoint

Caption: A generalized workflow for conducting in vivo efficacy studies of anticancer agents.

References

Validating the Mechanism of TH-Z827: A Comparative Guide Using CRISPR Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of TH-Z827, a selective inhibitor of the KRAS(G12D) mutation, and outlines a strategy for its validation using CRISPR-Cas9 knockout models. We present a comparative analysis with the alternative KRAS(G12D) inhibitor, MRTX1133, supported by experimental data and detailed protocols for key validation assays.

Understanding the Mechanism of this compound

This compound is a potent and selective small molecule inhibitor that targets the KRAS(G12D) mutant protein. This specific mutation is a key driver in a significant portion of human cancers, particularly pancreatic ductal adenocarcinoma. The mechanism of this compound revolves around its ability to form a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein. This interaction locks the KRAS(G12D) protein in an inactive state, thereby preventing the activation of downstream oncogenic signaling pathways, namely the MAPK and PI3K/mTOR pathways. This targeted inhibition leads to a reduction in cell proliferation and tumor growth in KRAS(G12D)-mutant cancer models.[1]

Proposed CRISPR-Cas9 Knockout Model for Mechanism Validation

To definitively validate that the anti-cancer effects of this compound are mediated through the specific inhibition of KRAS(G12D), a CRISPR-Cas9-mediated knockout of the KRAS gene in a KRAS(G12D)-mutant cancer cell line, such as PANC-1, can be employed.[2][3][4] This approach allows for a direct comparison of the drug's effect in the presence and absence of its intended target.

Experimental Workflow

The proposed experimental workflow would involve the following key steps:

  • Design and Generation of KRAS-targeting sgRNAs: Single guide RNAs (sgRNAs) are designed to specifically target a region of the KRAS gene for knockout.

  • Lentiviral Transduction and Selection: The sgRNAs and Cas9 nuclease are delivered to the PANC-1 cells using a lentiviral system, followed by selection of the successfully transduced cells.

  • Clonal Expansion and Knockout Validation: Single-cell clones are isolated and expanded. The successful knockout of the KRAS(G12D) protein is then validated at the genomic and protein levels using DNA sequencing and Western blotting, respectively.

  • Phenotypic Assays: The parental (wild-type KRAS(G12D)) and KRAS knockout PANC-1 cell lines are then subjected to a series of phenotypic assays to compare their response to this compound treatment.

G cluster_workflow CRISPR Knockout Validation Workflow Design sgRNAs Design sgRNAs Lentiviral Transduction Lentiviral Transduction Design sgRNAs->Lentiviral Transduction Puromycin Selection Puromycin Selection Lentiviral Transduction->Puromycin Selection Single Cell Cloning Single Cell Cloning Puromycin Selection->Single Cell Cloning Knockout Validation (Sequencing & WB) Knockout Validation (Sequencing & WB) Single Cell Cloning->Knockout Validation (Sequencing & WB) Phenotypic Assays Phenotypic Assays Knockout Validation (Sequencing & WB)->Phenotypic Assays

Experimental workflow for CRISPR-based validation.

Comparative Analysis: this compound vs. MRTX1133

MRTX1133 is another potent and selective noncovalent inhibitor of KRAS(G12D).[5] A comparative analysis of this compound and MRTX1133 is essential for understanding their relative therapeutic potential.

ParameterThis compoundMRTX1133Reference
Binding Affinity (KD) Not explicitly reported~1 pM[5]
IC50 (Biochemical Assay) 2.4 µM (SOS-catalyzed nucleotide exchange)Not explicitly reported[1]
IC50 (Cell Viability - PANC-1) 4.4 µM~5 nM[1][6]
Mechanism of Action Forms salt bridge with Asp12 in KRAS(G12D)Binds to the switch-II pocket of KRAS(G12D)[1][5]
Selectivity No binding to KRAS(WT) or KRAS(G12C)High selectivity over KRAS(WT)[1][5]

Signaling Pathway Inhibition

Both this compound and MRTX1133 are expected to inhibit the downstream signaling pathways of KRAS. The validation of this inhibition is typically performed by measuring the phosphorylation levels of key proteins in these pathways, such as ERK and AKT.

G cluster_pathway KRAS Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase SOS1 SOS1 Receptor Tyrosine Kinase->SOS1 KRAS(G12D)-GDP KRAS(G12D)-GDP SOS1->KRAS(G12D)-GDP GTP KRAS(G12D)-GTP KRAS(G12D)-GTP KRAS(G12D)-GDP->KRAS(G12D)-GTP GDP RAF RAF KRAS(G12D)-GTP->RAF PI3K PI3K KRAS(G12D)-GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->KRAS(G12D)-GTP

This compound inhibits KRAS(G12D) signaling.

Detailed Experimental Protocols

CRISPR-Cas9 Knockout of KRAS(G12D) in PANC-1 Cells
  • sgRNA Design and Cloning: Design three to four sgRNAs targeting the early exons of the human KRAS gene using a publicly available tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction: Co-transfect the lentiviral vectors with packaging plasmids into HEK293T cells to produce lentiviral particles. Harvest the virus-containing supernatant and use it to transduce PANC-1 cells.

  • Selection and Clonal Isolation: Two days post-transduction, select the cells with puromycin (1-2 µg/mL) for 3-5 days. After selection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.

  • Knockout Validation:

    • Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and amplify the targeted region of the KRAS gene by PCR. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Lyse the cells and perform a Western blot to confirm the absence of the KRAS protein in the knockout clones. Use an antibody that recognizes KRAS.

Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Seed both parental (wild-type KRAS(G12D)) and KRAS knockout PANC-1 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • Viability Measurement: After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis in a suitable software like GraphPad Prism.

Western Blotting for pERK and pAKT
  • Cell Treatment and Lysis: Plate parental and KRAS knockout PANC-1 cells. Treat the parental cells with this compound (at a concentration around its IC50) for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), total ERK, pAKT (Ser473), and total AKT overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

SOS-catalyzed Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS protein, which is a key step in its activation.

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant KRAS(G12D) protein pre-loaded with a fluorescent GDP analog (e.g., mant-GDP), the guanine nucleotide exchange factor SOS1, and the inhibitor (this compound) at various concentrations.

  • Initiation of Exchange: Initiate the nucleotide exchange reaction by adding a high concentration of non-fluorescent GTP.

  • Fluorescence Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by the non-fluorescent GTP.

  • Data Analysis: Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Plot the rates against the inhibitor concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity of the inhibitor to its target protein.

  • Sample Preparation: Prepare a solution of purified recombinant KRAS(G12D) protein in the ITC cell and a solution of this compound in the injection syringe, both in the same buffer.

  • Titration: Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat changes associated with binding.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of the ligand to the protein. Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

By following this comprehensive guide, researchers can effectively validate the mechanism of this compound and objectively compare its performance against other KRAS(G12D) inhibitors, thereby contributing to the development of more effective targeted cancer therapies.

References

A Comparative Analysis of KRAS Inhibitors: TH-Z827 (G12D-selective) vs. Adagrasib (MRTX849, G12C-selective)

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two targeted KRAS inhibitors, TH-Z827 and adagrasib (MRTX849). It is crucial to note at the outset that these inhibitors target different mutations of the KRAS oncogene; this compound is a selective inhibitor of KRAS G12D, while adagrasib is a selective inhibitor of KRAS G12C. This guide will, therefore, focus on their individual characteristics, mechanisms of action, and preclinical efficacy against their respective targets.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other apparent allosteric binding sites. The development of covalent inhibitors targeting a cysteine residue in the G12C mutant marked a significant breakthrough. This guide examines two such inhibitors, this compound and adagrasib, providing a comparative overview of their preclinical data.

Mechanism of Action

Both this compound and adagrasib function by locking the KRAS protein in an inactive, GDP-bound state. However, their specific interactions and the mutations they target differ significantly.

Adagrasib (MRTX849) is a covalent inhibitor that irreversibly and selectively binds to the cysteine residue of the KRAS G12C mutant.[1][2] This covalent modification prevents the exchange of GDP for GTP, thereby blocking downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT cascades.[3][4]

This compound is a non-covalent, mutant-selective inhibitor of KRAS G12D.[5][6] It achieves its selectivity by forming a salt bridge with the aspartate residue at codon 12 (Asp12) within the switch-II pocket.[6][7] This interaction also stabilizes the inactive GDP-bound conformation of KRAS.[8]

Biochemical and Cellular Potency

The following tables summarize the reported biochemical and cellular potencies of this compound and adagrasib against their respective target mutations.

Inhibitor Assay Type Target IC50 Reference
This compoundSOS-catalyzed nucleotide exchangeKRAS G12D2.4 µM[5][8]
This compoundKRAS(G12D)-CRAF interactionKRAS G12D42 µM[5]
Adagrasib (MRTX849)KRAS-dependent signal transductionKRAS G12C~5 nM[2]
Table 1: Biochemical Assay Data
Inhibitor Cell Line KRAS Mutation IC50 Reference
This compoundPANC-1G12D4.4 µM[5][8]
This compoundPanc 04.03G12D4.7 µM[5][8]
Adagrasib (MRTX849)H358G12CNot explicitly stated, but potent inhibition demonstrated[9]
Adagrasib (MRTX849)MIA PaCa-2G12CNot explicitly stated, but potent inhibition demonstrated[9]
Table 2: Cellular Proliferation Assay Data

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of both inhibitors.

This compound has been shown to significantly reduce tumor volume in a dose-dependent manner in mouse xenograft models of pancreatic cancer (Panc 04.03 and KPC cells).[8][10] However, weight loss was observed at a dose of 30 mg/kg, suggesting potential off-target effects.[8][10]

Adagrasib (MRTX849) has demonstrated significant tumor regression in various KRAS G12C-positive patient-derived xenograft models.[11] It has also shown the ability to penetrate the central nervous system and induce tumor regression in preclinical brain metastasis models.[1][12]

Experimental Protocols

SOS-Catalyzed Nucleotide Exchange Assay (for this compound)

This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein. The protocol generally involves the following steps:

  • Recombinant KRAS G12D protein is incubated with the test compound (this compound).

  • The guanine nucleotide exchange factor SOS1 is added to the mixture.

  • A fluorescently labeled GTP analog (e.g., mant-GTP) is introduced.

  • The increase in fluorescence, which corresponds to the binding of the fluorescent GTP to KRAS, is monitored over time using a fluorescence plate reader.

  • The IC50 value is calculated by measuring the concentration of the inhibitor required to reduce the rate of nucleotide exchange by 50%.[7][8]

Isothermal Titration Calorimetry (ITC) (for this compound)

ITC is used to measure the binding affinity of an inhibitor to its target protein.

  • A solution of the KRAS G12D protein is placed in the sample cell of the calorimeter.

  • A solution of the inhibitor (this compound) is placed in the injection syringe.

  • Small aliquots of the inhibitor are injected into the protein solution.

  • The heat released or absorbed during the binding event is measured.

  • The resulting data are fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7][8]

Cell Proliferation Assay (General)

The anti-proliferative effects of the inhibitors are typically assessed using a variety of cell-based assays, such as the MTT or CellTiter-Glo assay.

  • Cancer cell lines harboring the relevant KRAS mutation (G12D for this compound, G12C for adagrasib) are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of the inhibitor.

  • After a defined incubation period (e.g., 72 hours), a reagent is added that is converted into a detectable signal (colorimetric or luminescent) by viable cells.

  • The signal is measured using a plate reader, and the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is calculated.[5][8]

Signaling Pathway and Experimental Workflow Diagrams

Caption: KRAS signaling pathway and points of inhibition.

Experimental_Workflow start Start: Inhibitor Screening biochemical Biochemical Assays (e.g., SOS-exchange, ITC) start->biochemical cellular Cellular Assays (Proliferation, Signaling) biochemical->cellular in_vivo In Vivo Xenograft Models cellular->in_vivo data_analysis Data Analysis (IC50, Efficacy) in_vivo->data_analysis end Lead Optimization/ Clinical Candidate data_analysis->end

Caption: A typical preclinical experimental workflow.

Conclusion

This compound and adagrasib (MRTX849) represent significant advances in targeting specific KRAS mutations. While adagrasib has progressed further in clinical development for KRAS G12C-mutant cancers, this compound shows promise as a selective inhibitor for the highly prevalent KRAS G12D mutation. The data presented here highlights their distinct mechanisms and preclinical efficacy against their respective targets. Further research and clinical investigation are necessary to fully elucidate the therapeutic potential of this compound and to understand and overcome potential resistance mechanisms for both inhibitors. This comparative guide underscores the importance of a personalized medicine approach, where the choice of inhibitor is dictated by the specific genetic makeup of a patient's tumor.

References

Synergistic Effects of TH-Z827 with Other Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is rapidly evolving, with a significant focus on combination strategies to overcome drug resistance and enhance therapeutic efficacy. TH-Z827, a potent and selective inhibitor of the KRAS(G12D) mutation, has demonstrated promising preclinical activity as a monotherapy. This guide provides a comparative overview of the potential synergistic effects of this compound when combined with other anticancer agents, drawing upon available preclinical data for closely related compounds and other KRAS(G12D) inhibitors to inform future research directions.

Rationale for Combination Therapies

KRAS is a central node in signaling pathways that drive cell proliferation and survival. Inhibition of KRAS(G12D) by this compound effectively downregulates downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. However, cancer cells can develop resistance through feedback mechanisms and activation of alternative survival pathways. Combination therapies aim to counteract these escape mechanisms by co-targeting key components of these pathways, leading to a more profound and durable anti-tumor response.

Preclinical Evidence of Synergy

While direct experimental data on the synergistic effects of this compound is limited, studies on the structurally and functionally similar KRAS(G12D) inhibitor, TH-Z835, provide valuable insights. Furthermore, extensive research on other KRAS(G12D) inhibitors in combination with various cancer therapies offers a strong rationale for investigating similar combinations with this compound.

TH-Z835 in Combination with Immunotherapy

A pivotal preclinical study demonstrated that TH-Z835, a compound closely related to this compound, exhibits a synergistic anti-tumor effect when combined with an anti-PD-1 antibody in a mouse model of pancreatic cancer[1]. This suggests that KRAS(G12D) inhibition may enhance the efficacy of immune checkpoint inhibitors.

Table 1: In Vivo Synergistic Effect of TH-Z835 and Anti-PD-1 Antibody

Treatment GroupAnimal ModelTumor Growth InhibitionKey FindingsReference
TH-Z835 + anti-PD-1Syngeneic mouse model of pancreatic cancerSignificantly greater than either agent aloneCombination therapy led to a significant reduction in tumor volume.[1]
Potential Synergistic Combinations for this compound

Based on the known mechanisms of KRAS signaling and resistance, several classes of drugs are predicted to have synergistic effects with this compound. The following table summarizes preclinical data for other KRAS(G12D) inhibitors in combination with these agents, providing a comparative framework for future studies with this compound.

Table 2: Preclinical Synergy of Other KRAS(G12D) Inhibitors with Various Cancer Therapies

KRAS(G12D) InhibitorCombination AgentCancer ModelKey Quantitative FindingsReference
MRTX1133Avutometinib (RAF/MEK clamp)Pancreatic cancer cells and xenograftsSynergistic inhibition of cell growth and induction of apoptosis.
MRTX1133Immune checkpoint inhibitorsPancreatic cancer preclinical modelsDurable tumor elimination and improved survival.[2][3][4]
MRTX1133Trametinib (MEK inhibitor)Non-small cell lung cancer in vivo modelsCombination suppressed tumor growth more effectively than monotherapy.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing synergistic effects.

KRAS_Signaling_Pathway KRAS Signaling and Potential Combination Targets cluster_upstream Upstream Activation cluster_kras KRAS Activation Cycle cluster_downstream_mapk MAPK Pathway cluster_downstream_pi3k PI3K/AKT Pathway cluster_output Cellular Response cluster_immune Immune Evasion RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 RTK->SOS Nucleotide Exchange KRAS_GDP KRAS(G12D)-GDP (Inactive) SOS->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS(G12D)-GTP (Active) KRAS_GDP->KRAS_GTP Nucleotide Exchange RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K PDL1 PD-L1 KRAS_GTP->PDL1 THZ827 This compound THZ827->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation MEKi MEK Inhibitor MEKi->MEK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation T_Cell T-Cell PDL1->T_Cell Inhibition Anti_PD1 Anti-PD-1 Anti_PD1->PDL1 Blockade Synergy_Workflow Experimental Workflow for Synergy Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture 1. Cancer Cell Line (KRAS G12D) Drug_Treatment 2. Treat with this compound, Combination Agent, and Both Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay Synergy_Analysis 4. Synergy Calculation (e.g., Combination Index) Viability_Assay->Synergy_Analysis Xenograft 5. Establish Tumor Xenografts in Mice Synergy_Analysis->Xenograft Promising Combinations Treatment_Groups 6. Administer this compound, Combination Agent, and Both Xenograft->Treatment_Groups Tumor_Measurement 7. Monitor Tumor Volume and Body Weight Treatment_Groups->Tumor_Measurement Efficacy_Evaluation 8. Evaluate Anti-Tumor Efficacy and Synergy Tumor_Measurement->Efficacy_Evaluation

References

Head-to-head comparison of TH-Z827 and BI-2852 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Analysis for Researchers and Drug Development Professionals

The landscape of KRAS inhibitors is rapidly evolving, with several novel agents demonstrating promising preclinical and clinical activity. This guide provides a detailed head-to-head in vitro comparison of two such inhibitors, TH-Z827 and BI-2852, focusing on their biochemical and cellular performance. The data presented herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs in the study of KRAS-driven cancers.

At a Glance: Key In Vitro Performance Metrics

The following table summarizes the key quantitative data for this compound and BI-2852 based on publicly available information.

ParameterThis compoundBI-2852
Target Specificity Mutant selective KRAS(G12D)Pan-KRAS inhibitor (binds Switch I/II pocket)
Binding Affinity (KD) Not detected with KRAS(WT) or KRAS(G12C)[1][2]740 nM for KRASG12D[3][4]
Biochemical Potency (IC50) 2.4 μM (KRAS(G12D) nucleotide exchange)[1][2][5]490 nM (GTP-KRASG12D::SOS1 interaction)[3][4]
42 μM (KRAS(G12D)-CRAF interaction)[2][5]770 nM (GTP-KRASG12D::CRAF interaction)[3][4]
500 nM (GTP-KRASG12D::PI3Kα interaction)[3][4]
Cellular Potency (IC50/EC50) 4.4 μM (PANC-1, anti-proliferative)[1][5]5.8 μM (NCI-H358, pERK inhibition)[3][6]
4.7 μM (Panc 04.03, anti-proliferative)[1][5]6.7 μM (NCI-H358, anti-proliferative, low serum)[6]
Mechanism of Action Forms a salt bridge with Asp12 of KRAS(G12D)[1][7]Binds to the Switch I/II pocket, inducing a nonfunctional KRAS dimer[8][9]

Mechanism of Action and Signaling Pathway Inhibition

This compound and BI-2852 employ distinct mechanisms to inhibit KRAS signaling, leading to the downstream suppression of key oncogenic pathways.

This compound is a mutant-selective inhibitor that specifically targets KRAS(G12D). Its mechanism relies on the formation of a salt bridge with the aspartic acid residue at position 12 of the mutant KRAS protein.[1][7] This interaction selectively inhibits the aberrant signaling from the G12D mutant form of KRAS, leaving the wild-type protein unaffected.[1][2][5]

BI-2852 , in contrast, is a pan-RAS inhibitor that binds to a pocket located between Switch I and Switch II of the KRAS protein.[6][10][11] This binding is not dependent on the mutational status of KRAS and occurs in both the active (GTP-bound) and inactive (GDP-bound) states.[4][12] By occupying this pocket, BI-2852 sterically hinders the interaction of KRAS with its upstream regulators (GEFs like SOS1 and GAPs) and downstream effectors (such as RAF and PI3Kα).[10][12] A key feature of its mechanism is the induction of a nonfunctional KRAS dimer.[8][9]

Both inhibitors ultimately lead to the downregulation of the MAPK (RAS-RAF-MEK-ERK) and PI3K/mTOR signaling cascades, which are critical for cell proliferation, survival, and growth.[1][5]

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP->GTP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP->GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TH_Z827 This compound TH_Z827->KRAS_GTP Inhibits KRAS(G12D) BI_2852 BI-2852 BI_2852->SOS1 Blocks Interaction BI_2852->KRAS_GTP Inhibits Pan-KRAS (Switch I/II)

Figure 1. Simplified KRAS signaling pathway and points of inhibition.

Experimental Protocols

The following are generalized protocols for key in vitro assays based on the available literature for this compound and BI-2852.

1. SOS1-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on KRAS, a reaction catalyzed by the guanine nucleotide exchange factor (GEF) SOS1.

  • Principle: Recombinant KRAS protein is pre-loaded with a fluorescently labeled GDP analog (e.g., mant-GDP). The addition of SOS1 and an excess of unlabeled nucleotide (GDP or GTP) initiates the exchange reaction, leading to a decrease in fluorescence as the mant-GDP is released. The inhibitory activity of the compound is determined by its ability to prevent this fluorescence decrease.

  • Generalized Protocol:

    • Purified, lipidated KRAS(G12D) is incubated with a fluorescent GDP analog to form the KRAS-mant-GDP complex.

    • The inhibitor (e.g., this compound) at various concentrations is added to the complex.

    • The nucleotide exchange reaction is initiated by the addition of recombinant SOS1 catalytic domain and an excess of unlabeled GDP.

    • Fluorescence is monitored over time using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1][7]

2. Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity of a small molecule to a protein.

  • Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution containing the target protein, and the resulting heat changes are measured to determine the binding constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

  • Generalized Protocol:

    • Solutions of purified KRAS protein (e.g., GDP-bound KRAS(G12D)) and the inhibitor (e.g., this compound) are prepared in the same buffer.[7]

    • The protein solution is loaded into the sample cell of the ITC instrument, and the inhibitor solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor are made into the protein solution.

    • The heat change associated with each injection is measured.

    • The data are integrated and fit to a binding model to determine the thermodynamic parameters of the interaction.[7]

3. Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

  • Principle: Cancer cells are seeded in multi-well plates and treated with the inhibitor at a range of concentrations. After a defined incubation period, cell viability is measured using a reagent that quantifies a marker of metabolically active cells (e.g., ATP content).

  • Generalized Protocol:

    • Human cancer cell lines (e.g., PANC-1 or Panc 04.03 for this compound; NCI-H358 for BI-2852) are seeded in 96-well plates.[1][5][10]

    • The following day, cells are treated with serial dilutions of the inhibitor or DMSO as a vehicle control.[10]

    • Cells are incubated for a specified period (e.g., 3 days).[10]

    • Cell viability is assessed using a commercially available kit (e.g., CellTiter-Glo).[10]

    • Luminescence is measured, and the data are normalized to the DMSO control to determine the percentage of growth inhibition.

    • IC50 values are calculated from the dose-response curves using a suitable software (e.g., GraphPad Prism).[10]

Experimental_Workflow start Start biochem_assay Biochemical Assays start->biochem_assay cell_assay Cell-Based Assays start->cell_assay itc ITC (Binding Affinity) biochem_assay->itc nuc_exchange Nucleotide Exchange (Potency) biochem_assay->nuc_exchange protein_interaction Protein-Protein Interaction (e.g., KRAS-CRAF) biochem_assay->protein_interaction data_analysis Data Analysis & IC50/EC50 Calculation itc->data_analysis nuc_exchange->data_analysis protein_interaction->data_analysis proliferation Cell Proliferation (IC50) cell_assay->proliferation western_blot Western Blot (pERK/pAKT) cell_assay->western_blot proliferation->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 2. General workflow for in vitro characterization of KRAS inhibitors.

Summary and Conclusion

This compound and BI-2852 represent two distinct approaches to targeting KRAS. This compound is a valuable tool for studying the specific consequences of inhibiting the KRAS(G12D) mutant, offering high selectivity over wild-type KRAS and other mutants. Its utility is particularly relevant for research focused on cancers driven by this specific mutation, such as a significant subset of pancreatic and colorectal cancers.

BI-2852, on the other hand, provides a pan-RAS inhibitory profile, making it suitable for investigating the broader effects of disrupting KRAS signaling regardless of its mutational status. Its mechanism of inducing a nonfunctional dimer is a novel strategy for targeting a protein long considered "undruggable."

The choice between these two inhibitors will ultimately depend on the specific research question. For studies requiring mutant-specific inhibition, this compound is the logical choice. For broader investigations into the role of the KRAS signaling network and for exploring pan-RAS inhibition as a therapeutic strategy, BI-2852 is a more appropriate tool. The data and protocols presented in this guide offer a foundation for making an informed decision for future in vitro studies.

References

Reproducibility of TH-Z827: A Comparative Guide to KRAS G12D Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of TH-Z827's performance against alternative KRAS G12D inhibitors, supported by experimental data and detailed methodologies.

The emergence of targeted therapies against KRAS mutations has marked a significant breakthrough in oncology. This compound, a selective inhibitor of the KRAS(G12D) mutant, has shown promise in preclinical studies. This guide provides a comprehensive comparison of the published experimental results of this compound with other known KRAS inhibitors, focusing on reproducibility and providing the necessary data for informed research decisions.

Comparative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the key quantitative data from published studies on this compound and its alternatives. Direct comparison between compounds should be approached with caution, as experimental conditions may vary between studies.

Table 1: Biochemical Potency of KRAS Inhibitors

CompoundTargetAssay TypeIC50 (μM)Binding Affinity (KD) (μM)Source
This compound KRAS(G12D)SOS-catalyzed Nucleotide Exchange2.4-[1][2]
This compound KRAS(G12D)-CRAF InteractionSplit-Luciferase Reporter42-[1][3]
BI-2852 KRAS(G12D)ITC-0.74[4]
MRTX1133 KRAS(G12D)VariousPotent inhibitor, specific values vary by assay-[5]
AMG 510 (Sotorasib) KRAS(G12C)VariousPotent inhibitor-
Adagrasib (MRTX849) KRAS(G12C)VariousPotent inhibitor-

Note: IC50 and KD values are highly dependent on the specific assay conditions.

Table 2: Cellular Activity of KRAS Inhibitors

CompoundCell LineKRAS MutationAssay TypeIC50 (μM)Source
This compound PANC-1G12DCell Proliferation4.4[2][3]
This compound Panc 04.03G12DCell Proliferation4.7[2][3]
BI-2852 NCI-H358KRAS mutantpERK Inhibition5.8 (EC50)[4]

Note: The PANC-1 cell line is heterozygous for the KRAS G12D mutation (p.Gly12Asp)[6][7][8][9][10]. The Panc 04.03 cell line also harbors the KRAS G12D mutation[11][12][13][14].

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.

SOS-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS protein, which is a critical step in its activation.

Principle: The assay monitors the change in fluorescence of a labeled GDP analog (e.g., BODIPY-GDP) bound to KRAS. The exchange of this fluorescent GDP for unlabeled GTP, catalyzed by the guanine nucleotide exchange factor SOS1, results in a decrease in fluorescence. Inhibitors of this process will slow down the rate of fluorescence decay.

General Protocol:

  • Recombinant KRAS protein is pre-loaded with a fluorescent GDP analog.

  • The inhibitor compound at various concentrations is incubated with the KRAS-GDP complex.

  • The nucleotide exchange reaction is initiated by the addition of the catalytic domain of SOS (SOScat) and an excess of unlabeled GTP.

  • The fluorescence is monitored over time using a plate reader.

  • The rate of nucleotide exchange is calculated from the fluorescence decay curve, and IC50 values are determined by plotting the rate of exchange against the inhibitor concentration.[15][16][17][18][19]

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the binding affinity of a ligand (inhibitor) to a protein (KRAS).

Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the inhibitor is titrated into a solution containing the KRAS protein. The heat released or absorbed during binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

General Protocol:

  • Purified recombinant KRAS protein is placed in the sample cell of the calorimeter.

  • The inhibitor is loaded into the injection syringe. For this compound, a concentration of 800 μM was used with 21.5 μM of GDP-bound KRAS(G12D).[20][21][22]

  • A series of small injections of the inhibitor are made into the protein solution.

  • The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.

  • The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Cell Proliferation Assay (e.g., MTT/MTS Assay)

This assay assesses the effect of an inhibitor on the growth and viability of cancer cell lines.

Principle: Tetrazolium salts (like MTT or MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cancer cells (e.g., PANC-1, Panc 04.03) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 24-72 hours).

  • After the treatment period, the tetrazolium salt solution is added to each well.

  • The plate is incubated for a few hours to allow for formazan formation.

  • The absorbance of the formazan product is measured using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.[23][24][25][26]

Western Blotting for Downstream Signaling

This technique is used to measure the levels of specific proteins to determine if an inhibitor is blocking the KRAS signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with antibodies specific for the proteins of interest (e.g., phosphorylated ERK and AKT, which are downstream effectors of KRAS signaling).

General Protocol:

  • Cancer cells are treated with the inhibitor for a defined period.

  • The cells are lysed to extract the proteins.

  • Protein concentration is determined, and equal amounts of protein from each sample are loaded onto an SDS-PAGE gel.

  • The proteins are separated by electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies against pERK, total ERK, pAKT, and total AKT.

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the resulting light signal is detected to visualize the protein bands. The intensity of the bands for phosphorylated proteins is normalized to the total protein levels.[27][28]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating KRAS inhibitors.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras KRAS Activation Cycle cluster_downstream Downstream Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK GEF GEF (e.g., SOS1) RTK->GEF KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GEF->KRAS_GDP GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TH_Z827 This compound TH_Z827->KRAS_GDP Inhibits GDP-GTP Exchange

Caption: The KRAS signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies SOS_Assay SOS-catalyzed Nucleotide Exchange Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT/MTS) ITC_Assay Isothermal Titration Calorimetry (ITC) Cell_Culture Culture KRAS(G12D) Cancer Cell Lines (e.g., PANC-1, Panc 04.03) Cell_Culture->Proliferation_Assay Western_Blot Western Blot for pERK and pAKT Cell_Culture->Western_Blot Xenograft_Model Mouse Xenograft Model Cell_Culture->Xenograft_Model Tumor_Growth Measure Tumor Volume Xenograft_Model->Tumor_Growth Compound Test Compound (e.g., this compound) Compound->SOS_Assay Compound->ITC_Assay Compound->Cell_Culture

Caption: A typical experimental workflow for evaluating a KRAS inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of TH-Z827: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of the KRAS(G12D) inhibitor, TH-Z827, emphasizing the need for adherence to institutional and regulatory standards.

The primary source for detailed disposal instructions for any chemical is its Safety Data Sheet (SDS). For this compound, the SDS must be obtained directly from the supplier, such as MedChemExpress, as it is not publicly available. This document will contain specific information on the compound's hazards, handling, storage, and disposal.

In the absence of the specific SDS, and as a matter of general laboratory best practice, the following procedural guidance should be followed for the disposal of research compounds like this compound.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn.

PPE CategoryRequirement
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat must be worn at all times.

In the event of accidental exposure, follow these immediate first aid measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce

Essential Safety and Operational Guide for Handling TH-Z827

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal information for TH-Z827, a mutant-selective KRAS(G12D) inhibitor.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental protocols.

Hazard Identification and Classification

According to the manufacturer's Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[3] However, standard laboratory chemical handling precautions should always be observed.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when working with this compound to minimize exposure risk.[3]

PPE CategoryRecommended EquipmentKey Specifications
Eye Protection Safety goggles with side-shieldsProvides protection against splashes and airborne particles.
Hand Protection Protective glovesChemically resistant gloves suitable for handling laboratory chemicals.
Skin and Body Protection Impervious clothingA standard lab coat or other protective garments to prevent skin contact.
Respiratory Protection Suitable respiratorRecommended when adequate ventilation is unavailable or if there is a risk of dust or aerosol formation.
Safe Handling and Storage Protocols

Proper handling and storage are critical for both safety and maintaining the compound's stability.

Handling:

  • Avoid direct contact with skin and eyes.[3]

  • Prevent the inhalation of dust or aerosols by working in a well-ventilated area, such as a chemical fume hood.[3]

  • Minimize the formation of dust and aerosols during handling.[3]

Storage: The stability of this compound is dependent on its form and storage temperature.

FormStorage TemperatureShelf Life
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

Keep the container tightly sealed in a cool, well-ventilated location, shielded from direct sunlight and sources of ignition.[3] For shipping purposes, storage at room temperature is permissible for up to two weeks.[3]

Emergency and First Aid Procedures

In the event of accidental exposure, follow these first aid measures immediately.[3]

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush the eyes with copious amounts of water, ensuring to lift the eyelids. If contact lenses are present, remove them. Seek prompt medical attention.[3]
Skin Contact Thoroughly rinse the affected skin with water. Contaminated clothing and shoes should be removed. Consult a physician.[3]
Inhalation Move the individual to an area with fresh air. If breathing is labored, administer cardiopulmonary resuscitation (CPR), but avoid mouth-to-mouth resuscitation.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Call a physician for guidance.[3]
Disposal Plan

To prevent environmental contamination, this compound should not be disposed of in drains or allowed to enter water sources or the soil.[3] All waste material should be disposed of in accordance with institutional, local, state, and federal regulations for chemical waste.

Experimental Protocol: SOS-Catalyzed Nucleotide Exchange Assay

This protocol outlines a method to measure the inhibitory activity of this compound on KRAS(G12D)-mediated nucleotide exchange.

Objective: To determine the IC50 of this compound on the inhibition of SOS-catalyzed nucleotide exchange on KRAS(G12D).

Materials:

  • This compound

  • Recombinant human KRAS(G12D) protein

  • Recombinant human SOS1 protein

  • Fluorescently labeled GDP analog (e.g., mant-GDP)

  • Non-fluorescent GTP

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader

Methodology:

  • Protein Loading: Incubate KRAS(G12D) protein with a molar excess of mant-GDP to allow for the formation of the fluorescent KRAS(G12D)-mant-GDP complex.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.

  • Assay Reaction:

    • In the 384-well plate, add the KRAS(G12D)-mant-GDP complex.

    • Add the diluted this compound or DMSO (as a vehicle control) to the wells and incubate.

    • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP.

  • Data Measurement: Monitor the decrease in fluorescence over time as the fluorescent mant-GDP is displaced by the non-fluorescent GTP. Measurements should be taken at appropriate excitation and emission wavelengths for mant-GDP (e.g., 360 nm excitation, 440 nm emission).

  • Data Analysis: Calculate the initial rate of nucleotide exchange for each concentration of this compound. Plot the rate of reaction against the log of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Diagrams

G Figure 1: this compound Handling and Disposal Workflow cluster_pre Pre-Handling cluster_exp Experimentation cluster_post Post-Experiment A Consult Safety Data Sheet B Equip with Full PPE (Goggles, Gloves, Coat) A->B C Ensure Proper Ventilation B->C D Compound Weighing & Dilution (Minimize Dust/Aerosol) C->D E Execute Experimental Protocol D->E F Decontaminate Surfaces E->F H Store Remaining Compound (Refer to Temperature Chart) E->H G Segregate and Dispose of Waste (Follow Regulations) F->G

Caption: Workflow for safe handling of this compound.

G Figure 2: KRAS(G12D) Signaling and this compound Inhibition cluster_activation KRAS Activation Cycle cluster_downstream Downstream Effectors KRAS_inactive KRAS(G12D)-GDP (Inactive State) SOS1 SOS1 (GEF) KRAS_inactive->SOS1 GTP Binding KRAS_active KRAS(G12D)-GTP (Active State) GAP GAP KRAS_active->GAP GTP Hydrolysis RAF RAF Kinase KRAS_active->RAF SOS1->KRAS_active GAP->KRAS_inactive MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation ERK->Proliferation THZ827 This compound THZ827->SOS1 Inhibits Exchange

Caption: this compound inhibits KRAS(G12D) signaling.

References

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